Methyl 2,5-dibromopentanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dibromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHCGWPKBSEBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448166 | |
| Record name | Methyl 2,5-dibromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-48-7 | |
| Record name | Methyl 2,5-dibromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,5-dibromopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 2,5-dibromopentanoate (CAS: 50995-48-7): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dibromopentanoate, identified by CAS number 50995-48-7, is a halogenated ester that serves as a versatile bifunctional reagent in organic synthesis.[1] Its structure, featuring bromine atoms at the C2 and C5 positions and a methyl ester group, makes it an ideal precursor for constructing various molecular scaffolds, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, key synthetic applications, and safety protocols. The primary focus is on its utility as a building block in the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry, highlighting its importance for professionals in drug development.[1][2][3]
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. Careful handling is essential due to its hazardous nature.[1][4]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 50995-48-7 | [1][5][6][7] |
| Molecular Formula | C₆H₁₀Br₂O₂ | [1][6][8][9] |
| Molecular Weight | 273.95 g/mol | [6][7][8][9] |
| Synonyms | Methyl 2,5-dibromovalerate, 2,5-Dibromopentanoic acid methyl ester | [1][4][7][10] |
| Appearance | Pale yellow solid or colorless liquid | [1][11] |
| Boiling Point | 249 °C at 760 mmHg | [11] |
| Flash Point | 104.4 °C | [11] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | Store in a cool, dry, well-ventilated place. Recommended temperatures range from 2-8°C to -20°C for long-term storage. Keep container tightly sealed. | [1][6][9][11] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Reference(s) |
| Pictogram | GHS05 (Corrosion) | [11] |
| Signal Word | Danger | [5][11] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5][11][12] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to hazardous waste disposal. | [5][11][12] |
Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound were not found in literature searches, its ¹H and ¹³C NMR spectra can be predicted based on its chemical structure. These predictions are invaluable for reaction monitoring and structural confirmation of its derivatives.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 4.2 - 4.4 | (1H, multiplet), -CH(Br)CO₂Me |
| ~ 3.7 - 3.8 | (3H, singlet), -OCH₃ |
| ~ 3.4 - 3.5 | (2H, triplet), -CH₂Br |
| ~ 2.2 - 2.5 | (2H, multiplet), -CH₂CH₂Br |
| ~ 1.9 - 2.2 | (2H, multiplet), -CH(Br)CH₂- |
Key Application: Synthesis of Substituted Piperidines
The primary utility of this compound in drug development lies in its role as a key starting material for the synthesis of substituted piperidines. The piperidine ring is a ubiquitous structural motif found in numerous FDA-approved drugs and natural alkaloids due to its ability to confer favorable pharmacokinetic properties.[2][3]
The reaction typically involves a bimolecular nucleophilic substitution followed by an intramolecular cyclization (a tandem Sₙ2 reaction) with a primary amine. This process efficiently constructs the piperidine core, with the ester group at the 2-position providing a handle for further functionalization.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 2-Carbomethoxypiperidines
This protocol describes a generalized method for the synthesis of a piperidine derivative from this compound and a primary amine.
Reagents and Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (0.1 M concentration)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen solvent (e.g., Acetonitrile).
-
Addition of Reagents: Add the base (e.g., K₂CO₃) followed by the slow addition of the primary amine.
-
Reaction Conditions: Stir the reaction mixture vigorously at a specified temperature (typically between 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-carbomethoxypiperidine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. 50995-48-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 50995-48-7 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 6. 50995-48-7|this compound|BLD Pharm [bldpharm.com]
- 7. CAS 50995-48-7 | 2123-9-X1 | MDL MFCD02684289 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. usbio.net [usbio.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound | 50995-48-7 [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,5-dibromopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,5-dibromopentanoate, a valuable reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This document outlines a detailed experimental protocol for its preparation from δ-valerolactone, summarizes its key physical and chemical properties, and presents a thorough analysis of its spectroscopic characteristics.
Core Data Summary
A compilation of the quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Br₂O₂ | [1] |
| Molecular Weight | 273.95 g/mol | [1] |
| CAS Number | 50995-48-7 | [1] |
| Appearance | Pale yellow solid or colorless liquid | [1] |
| Boiling Point | 249 °C at 760 mmHg | |
| Purity (as synthesized) | >96% (GC) | [2] |
| Synthetic Yield | 45% | [2] |
| Storage Temperature | 4 °C |
Synthesis Protocol
A reliable method for the synthesis of this compound involves the bromination of δ-valerolactone followed by esterification with methanol.[2]
Experimental Procedure
Materials and Equipment:
-
δ-Valerolactone (518 g)
-
Bromine (786 g total)
-
Phosphorus tribromide (10 ml total)
-
Methanol (11 ml)
-
p-Toluenesulfonic acid (1 g)
-
10% Sodium hydroxide solution (500 ml)
-
Water (500 ml)
-
A multi-necked round-bottom flask (1 L or larger) equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Ice bath
-
Distillation apparatus
Step-by-Step Protocol:
-
Initial Setup: To a multi-necked flask, add 518 g of δ-valerolactone and 5 ml of phosphorus tribromide.[2]
-
Bromination: Heat the mixture to 95-105 °C with stirring. Slowly add 550 g of bromine from a dropping funnel, maintaining the reaction temperature between 100 °C and 120 °C.[2]
-
Further Bromination: After the initial addition is complete and the reaction has stabilized, add another 5 ml of phosphorus tribromide, followed by the slow addition of 236 g of bromine at 110 °C.[2]
-
Reaction Quenching: Once the bromine addition is complete, allow the reaction mixture to stir for an additional 30 minutes. Cool the flask in an ice bath to a temperature between 0 °C and 10 °C.[2]
-
Esterification: To the cooled reaction mixture, add 11 ml of methanol and 1 g of p-toluenesulfonic acid. Maintain the reaction temperature at 25 °C.[2]
-
Reflux: Heat the mixture to reflux and maintain for 5 hours.[2]
-
Work-up: After reflux, remove the excess reagents by distillation. Isolate the lower organic phase.
-
Washing: Wash the organic phase sequentially with 500 ml of 10% sodium hydroxide solution and 500 ml of water.[2]
-
Purification: Separate the organic layer and purify by fractional distillation at 139-142 °C under a pressure of 28 hPa. This procedure yields approximately 612.7 g (45% yield) of this compound with a purity of over 96% as determined by gas chromatography.[2]
Characterization Data
Due to the limited availability of public experimental spectra for this compound, the following characterization data is based on predicted values derived from its chemical structure and established spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are predicted:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.3 - 4.5 | Triplet | 1H | H-2 |
| ~3.7 - 3.8 | Singlet | 3H | -OCH₃ |
| ~3.4 - 3.6 | Triplet | 2H | H-5 |
| ~2.2 - 2.4 | Multiplet | 2H | H-3 |
| ~1.9 - 2.1 | Multiplet | 2H | H-4 |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 172 | C=O (C-1) |
| ~52 - 54 | -OCH₃ |
| ~45 - 48 | C-2 |
| ~33 - 36 | C-5 |
| ~30 - 33 | C-3 |
| ~28 - 31 | C-4 |
Infrared (IR) Spectroscopy (Predicted)
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are as follows:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2950 - 3000 | Medium | C-H stretch (alkane) |
| ~1735 - 1750 | Strong | C=O stretch (ester) |
| ~1170 - 1250 | Strong | C-O stretch (ester) |
| ~550 - 650 | Strong | C-Br stretch |
Mass Spectrometry (MS) (Predicted Fragmentation)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the following is expected:
-
Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic triplet. The peaks will be at m/z values corresponding to the different combinations of these isotopes: [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br). The approximate intensity ratio of these peaks will be 1:2:1.[3][4] The monoisotopic mass of the molecule is approximately 271.9 g/mol .[1]
-
Major Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the carboxyl group. Alpha-cleavage adjacent to the bromine atoms is also a likely fragmentation pathway.
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for the synthesized product.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 50995-48-7 [chemicalbook.com]
- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to Methyl 2,5-Dibromopentanoate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dibromopentanoate is a versatile bifunctional molecule utilized as a key building block in organic synthesis, particularly in the preparation of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, and a thorough examination of its reactivity profile. Special emphasis is placed on its applications in the synthesis of substituted prolines and other cyclic systems, supported by detailed experimental protocols and reaction pathway visualizations.
Chemical and Physical Properties
This compound is a halogenated ester that presents as a colorless to pale yellow liquid under standard conditions.[1] Its bifunctional nature, possessing both a reactive ester group and two bromine atoms at the 2- and 5-positions, makes it a valuable intermediate for a variety of chemical transformations.
Data Presentation
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Br₂O₂ | [2] |
| Molecular Weight | 273.95 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 249 °C at 760 mmHg | |
| Density | 1.746 g/cm³ | [3] |
| Flash Point | 104.4 °C | |
| Solubility | Sparingly soluble in water | [2] |
| Storage Temperature | 4 °C |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide an overview of the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy group protons will appear as a singlet, while the protons on the pentanoate backbone will exhibit complex splitting patterns due to coupling with adjacent protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester group will resonate at the lowest field. The chemical shifts of the carbons bonded to the bromine atoms will also be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester group, typically in the range of 1750-1735 cm⁻¹.[4] Other significant peaks will include C-H stretching and bending vibrations, as well as C-Br stretching frequencies.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 for M, M+2, and M+4) will be observed for the molecular ion and bromine-containing fragments.[5] Common fragmentation pathways will involve the loss of the methoxy group, bromine atoms, and cleavage of the carbon chain.[1][5]
Reactivity and Synthetic Applications
This compound is a valuable precursor in organic synthesis due to the presence of two electrophilic centers and an ester functionality. Its reactivity is dominated by nucleophilic substitution at the carbon atoms bearing the bromine atoms and reactions involving the ester group.
Nucleophilic Substitution Reactions
The bromine atoms at the C2 and C5 positions are susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
A significant application of this compound is in the synthesis of proline and its derivatives. The reaction with a primary amine leads to a tandem nucleophilic substitution, first at the C5 position followed by an intramolecular cyclization where the nitrogen attacks the C2 position, forming the pyrrolidine ring characteristic of proline.[6]
References
Spectroscopic Profile of Methyl 2,5-dibromopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,5-dibromopentanoate (CAS No. 50995-48-7), a valuable reagent in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines the standard experimental protocols for acquiring such spectroscopic information, crucial for compound characterization and quality control in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation for organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.3 - 4.5 | Doublet of doublets | 1H | H-2 |
| ~3.75 | Singlet | 3H | -OCH₃ |
| ~3.4 - 3.6 | Triplet | 2H | H-5 |
| ~2.2 - 2.4 | Multiplet | 2H | H-3 |
| ~2.0 - 2.2 | Multiplet | 2H | H-4 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Ester) |
| ~53 | -OCH₃ |
| ~48 | C-2 |
| ~35 | C-5 |
| ~33 | C-3 |
| ~28 | C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium-Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
| ~650 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 272/274/276 | Low | [M]⁺ (Molecular ion with bromine isotopes) |
| 241/243 | Medium | [M - OCH₃]⁺ |
| 193/195 | Medium | [M - Br]⁺ |
| 165 | High | [M - Br - CO]⁺ |
| 59 | High | [COOCH₃]⁺ |
Experimental Protocols
The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the instrument is typically a 300-500 MHz spectrometer. Key parameters include the number of scans, pulse width, and relaxation delay.
-
For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Sample Preparation (Thin Film Method):
-
A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are gently pressed together to form a thin liquid film.
Data Acquisition:
-
The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.
-
A background spectrum of the clean salt plates is first recorded.
-
The sample spectrum is then recorded and the background is automatically subtracted by the instrument's software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[3]
Sample Introduction and Ionization:
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
In the ion source, the molecules are bombarded with high-energy electrons (Electron Ionization - EI) to form a molecular ion and various fragment ions.
Mass Analysis and Detection:
-
The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structure of this compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
Caption: Chemical structure of this compound.
References
Methyl 2,5-dibromopentanoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Methyl 2,5-dibromopentanoate (CAS No. 50995-48-7). Due to the limited availability of comprehensive toxicological data, this compound should be handled with significant caution by trained personnel in a controlled laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |
Signal Word: Danger
Pictograms:
-
GHS05: Corrosion
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C6H10Br2O2[1] |
| Molecular Weight | 273.95 g/mol [1] |
| Appearance | Liquid, Pale yellow solid, or Oil[1][2] |
| Boiling Point | 249 °C at 760 mmHg[3] |
| Density | 1.746 g/cm³[4][5] |
| Flash Point | 104.4 °C |
| Solubility | Sparingly soluble in water. Soluble in Chloroform and Methanol (slightly).[1][2] |
| Storage Temperature | 4°C or 2-8°C[4] |
Exposure Controls and Personal Protection
Given the hazardous nature of this compound, strict adherence to exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
A lab coat or chemical-resistant apron should be worn.
-
In case of potential for significant exposure, full-body protection may be necessary.
-
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.[4]
-
Store away from incompatible substances.
First-Aid Measures
-
After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Toxicological Information
There is a significant lack of quantitative toxicological data for this compound in publicly available literature. No LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values have been found. Therefore, it must be treated as a substance with unknown long-term and chronic health effects.
Experimental Protocols: Context of Use
This compound is utilized in biochemical research, particularly in the chemical modification of proteins and peptides. It serves as a reagent for the conversion of cysteine residues to dehydroalanine (Dha) via a bis-alkylation elimination strategy.[6][7] This process is a key step in post-translational modification studies and the synthesis of antibody-drug conjugates.[7]
In a typical laboratory setting, a solution of this compound in an organic solvent like DMSO is added to a buffered solution containing the protein or peptide. The reaction is often carried out at or near physiological pH and at a controlled temperature (e.g., 37°C). Due to its hazardous nature, all manipulations should be performed in a chemical fume hood with appropriate PPE.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 50995-48-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 50995-48-7 [chemicalbook.com]
- 5. This compound|50995-48-7 - MOLBASE Encyclopedia [m.molbase.com]
- 6. Biochemical approaches to assess the impact of post-translational modifications on pathogenic tau conformations using recombinant protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2,5-dibromopentanoate
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of Methyl 2,5-dibromopentanoate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
This compound is an organic compound with the chemical formula C6H10Br2O2.[1][2] It is also known by other names such as Methyl 2,5-dibromovalerate and 2,5-Dibromopentanoic acid methyl ester.[1][3][4] The basic structure consists of a pentanoate chain with two bromine atoms at the second and fifth carbon positions, and a methyl ester group.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 50995-48-7[1][2][5][6] |
| Molecular Formula | C6H10Br2O2[1][2] |
| Molecular Weight | 273.95 g/mol [1][2] |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)C(CCCBr)Br[1] |
| InChI | InChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3[1] |
| InChIKey | YVHCGWPKBSEBTH-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid or solid.[1] It is sparingly soluble in water but shows slight solubility in chloroform and methanol.[1][5]
Table 2: Physical and Chemical Data
| Property | Value |
| Appearance | Colorless liquid or Pale yellow solid[1] |
| Boiling Point | 249 °C at 760 mmHg |
| 93-95 °C at 1 mmHg[5] | |
| Density | 1.746 g/cm³[5][7] |
| Flash Point | 104.4 °C |
| Solubility | Sparingly soluble in water[1] |
| Chloroform (Slightly, Sonicated), Methanol (Slightly)[5] | |
| Storage Temperature | 2-8 °C[5][6] or -20°C[2] |
| Purity | ≥95%[3] or 97% |
Spectroscopic Data
While specific spectra are not provided in this guide, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are available through various suppliers and databases.[3][6][8]
-
¹H NMR and ¹³C NMR: These spectra would confirm the carbon-hydrogen framework of the molecule.
-
IR Spectroscopy: The IR spectrum would likely show a strong absorption band around 1735-1750 cm⁻¹ characteristic of the C=O stretching vibration of the ester group.[9] Absorptions due to C-H stretching would be observed around 2900 cm⁻¹.[9] The C-O stretching vibrations of the ester would also be present.[9]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the structure of this compound.
Experimental Protocols
Synthesis of this compound [5]
This protocol describes the synthesis of this compound from δ-valerolactone.
Materials:
-
δ-valerolactone (518 g)
-
Phosphorus tribromide (5 ml + 5 ml)
-
Bromine (550 g + 236 g)
-
Methanol (11 ml)
-
p-toluenesulfonic acid (1 g)
-
10% Sodium hydroxide solution
-
Water
Procedure:
-
To a multi-necked flask, add 518 g of δ-valerolactone and 5 ml of phosphorus tribromide.
-
Heat the mixture to 95-105 °C with stirring.
-
Slowly add 550 g of bromine, maintaining the reaction temperature between 100 °C and 120 °C.
-
After the initial addition is stable, add another 5 ml of phosphorus tribromide and 236 g of bromine at 110 °C.
-
Allow the reaction mixture to stand for 30 minutes after the addition is complete.
-
Cool the mixture to between 0 °C and 10 °C.
-
Add 11 ml of methanol and 1 g of p-toluenesulfonic acid to the reaction system and maintain the temperature at 25 °C.
-
Reflux the reaction mixture for 5 hours.
-
Remove the excess reagent by distillation and isolate the lower organic phase.
-
Wash the organic phase sequentially with 500 ml of 10% sodium hydroxide solution and 500 ml of water.
-
Separate the organic layer and purify by fractional distillation (139 °C to 142 °C / 28 hPa) to yield this compound.
Safety and Handling
This compound is considered hazardous. It is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed and causes severe skin burns and eye damage.
Table 3: GHS Hazard and Precautionary Statements
| Category | Information |
| Pictograms | GHS05 (Corrosive) |
| Signal Word | Danger[6] |
| Hazard Statements | H302: Harmful if swallowed[6] |
| H314: Causes severe skin burns and eye damage[6] | |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray[6] |
| P264: Wash skin thoroughly after handling[6] | |
| P270: Do not eat, drink or smoke when using this product[6] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection[6] | |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[6] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P363: Wash contaminated clothing before reuse[6] | |
| P405: Store locked up[6] | |
| P501: Dispose of contents/container to an approved waste disposal plant[6] |
Diagrams
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. usbio.net [usbio.net]
- 3. 50995-48-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Israel this compound | 50995-48-7 supplier [chemnet.com]
- 5. This compound | 50995-48-7 [chemicalbook.com]
- 6. 50995-48-7|this compound|BLD Pharm [bldpharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 50995-48-7 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 9. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to High-Purity Methyl 2,5-dibromopentanoate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity Methyl 2,5-dibromopentanoate, a key starting material and intermediate in pharmaceutical synthesis. This document outlines commercially available sources, purity specifications, and detailed experimental protocols for analysis and application, with a focus on empowering researchers in drug discovery and development.
Commercial Suppliers and Product Specifications
High-purity this compound (CAS No: 50995-48-7) is available from several reputable chemical suppliers. While purity levels are generally high, specifications can vary. Researchers should carefully consider the purity and impurity profiles offered by each supplier to ensure the quality and reproducibility of their synthetic work. The following tables summarize publicly available data from prominent suppliers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀Br₂O₂ |
| Molecular Weight | 273.95 g/mol |
| CAS Number | 50995-48-7 |
| Appearance | Colorless to pale yellow liquid/oil |
| Boiling Point | 249 °C at 760 mmHg[1], 93-95 °C at 1 mmHg[2] |
| Storage Temperature | 2-8°C or -20°C[1] |
Table 2: Comparison of Commercial Grades of this compound
| Supplier | Product Number/Grade | Stated Purity | Available Sizes |
| Sigma-Aldrich | Varies by partner | 97% | Varies |
| Apollo Scientific | MFCD02684289 | ≥95% | 1g, 5g, 25g[3] |
| ChemicalBook Suppliers | Multiple | >96% (GC) | Varies |
| United States Biological | 455022 | Highly Purified | 100mg, 250mg |
Note: This information is based on publicly available data and may not reflect the most current product offerings. It is crucial to obtain the latest specifications and a lot-specific Certificate of Analysis (CoA) directly from the supplier before purchase.
Supplier Selection Workflow
Selecting the appropriate supplier for high-purity this compound is a critical step in the research and development process. The following workflow outlines a logical approach to this selection.
Caption: A workflow for selecting a commercial supplier.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as its application in the synthesis of proline derivatives, which are valuable building blocks in many pharmaceutical compounds.[4][5]
Synthesis and Purification of this compound
This protocol is adapted from a known general procedure for the synthesis of methyl 2,5-dibromovalerate.[2]
Materials:
-
Tetrahydro-2H-pyran-2-one (δ-valerolactone)
-
Phosphorus tribromide (PBr₃)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid
-
10% Sodium hydroxide (NaOH) solution
-
Water
-
Three-necked flask
-
Heating mantle with stirring
-
Distillation apparatus
Procedure:
-
To a three-necked flask, add 518 g of δ-valerolactone and 5 ml of phosphorus tribromide.
-
Heat the mixture to 95-105 °C with stirring.
-
Slowly add 550 g of bromine, maintaining the reaction temperature between 100 °C and 120 °C.
-
After the initial reaction stabilizes, add another 5 ml of phosphorus tribromide and 236 g of bromine at 110 °C.
-
Add 11 ml of methanol and 1 g of p-toluenesulfonic acid to the reaction mixture and maintain the temperature at 25 °C.
-
Reflux the mixture for 5 hours.
-
Remove excess reagents by distillation.
-
Isolate the lower organic phase and wash it sequentially with 500 ml of 10% sodium hydroxide solution and 500 ml of water.
-
Separate the organic layer and purify by fractional distillation (139-142 °C at 28 hPa) to yield this compound with a purity of >96% by GC.[2]
Quality Control: Purity Determination by Gas Chromatography (GC)
A robust GC method is essential for determining the purity of this compound and identifying any potential impurities. The following is a general method that can be adapted and validated.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar 5% phenyl methyl siloxane column.[6]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]
Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities, a reversed-phase HPLC method can be employed.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV or Refractive Index (RI) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a volatile buffer like formic acid can be used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Refractive Index (RI).[8]
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Application in Synthesis: Preparation of Proline Derivatives
This compound is a versatile precursor for the synthesis of various substituted proline derivatives, which are important scaffolds in medicinal chemistry.[4][5] The following diagram illustrates the general synthetic pathway.
Caption: General synthesis of proline derivatives.
Experimental Protocol for Synthesis of a Proline Analog: This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted proline ester.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetonitrile or DMF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the primary amine and the base in the chosen solvent.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted proline ester.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.
References
- 1. This compound | 50995-48-7 [sigmaaldrich.com]
- 2. This compound | 50995-48-7 [chemicalbook.com]
- 3. 50995-48-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. benchchem.com [benchchem.com]
The Versatile Building Block: A Technical Guide to Methyl 2,5-dibromopentanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,5-dibromopentanoate, a halogenated ester, has emerged as a valuable and versatile precursor in organic synthesis, particularly for the construction of various heterocyclic scaffolds that are central to the development of novel therapeutics and agrochemicals. Its bifunctional nature, possessing two bromine atoms at the 2- and 5-positions, allows for a range of nucleophilic substitution and cyclization reactions, making it an attractive starting material for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the preparation of biologically relevant nitrogen-containing heterocycles.
Synthesis of this compound
The preparation of this compound is typically achieved through the bromination of δ-valerolactone, followed by esterification. A general and scalable procedure has been reported, providing the target compound in good yield and purity.
Table 1: Synthesis of this compound from δ-Valerolactone
| Step | Reagents and Conditions | Product | Yield | Purity (GC) |
| 1 | δ-Valerolactone, Phosphorus tribromide, Bromine; 95-120°C | 2,5-Dibromopentanoyl bromide | - | - |
| 2 | Methanol, p-Toluenesulfonic acid; Reflux, 5h | This compound | 45% | >96% |
Experimental Protocol: Synthesis of this compound[1]
To a well-equipped reaction vessel, 518 g of δ-valerolactone and 5 ml of phosphorus tribromide are added. The mixture is heated to a temperature range of 95°C to 105°C with constant stirring. Subsequently, 550 g of bromine is slowly introduced while maintaining the reaction temperature between 100°C and 120°C. After the initial reaction stabilizes, an additional 5 ml of phosphorus tribromide and 236 g of bromine are added at 110°C. Following the bromination, the reaction mixture is cooled, and 11 ml of methanol along with 1 g of p-toluenesulfonic acid are added. The temperature is maintained at 25°C, and the mixture is refluxed for 5 hours. After the reflux, excess reagents are removed by distillation. The lower organic phase is separated and washed sequentially with 500 ml of a 10% sodium hydroxide solution and 500 ml of water. The resulting organic layer is then purified by fractional distillation (139°C to 142°C at 28 hPa) to yield 612.7 g of this compound.
Applications in the Synthesis of Heterocyclic Compounds
The strategic placement of two bromine atoms in this compound makes it an ideal substrate for the synthesis of five, six, and seven-membered nitrogen-containing heterocyclic compounds through reactions with primary amines. These reactions typically proceed via a cascade of nucleophilic substitutions, leading to the formation of substituted prolines, piperidines, and azepanes, which are key structural motifs in many bioactive molecules.
Synthesis of Substituted Proline Derivatives
The reaction of this compound with primary amines can lead to the formation of N-substituted proline methyl esters. This transformation involves a sequential double nucleophilic substitution, where the amine first displaces one of the bromine atoms, followed by an intramolecular cyclization to form the pyrrolidine ring of the proline derivative.
Synthesis of Substituted Piperidine Derivatives
Similarly, by carefully selecting the reaction conditions and the nature of the amine, this compound can be utilized to synthesize substituted piperidine-2-carboxylates. This reaction pathway likely involves an initial nucleophilic attack of the amine on the C5 bromine, followed by an intramolecular cyclization onto the C2 position.
Synthesis of Functionalized Azepane Derivatives
The construction of the seven-membered azepane ring from this compound represents a more challenging yet feasible transformation. The reaction with a primary amine would proceed through a similar double nucleophilic substitution mechanism, leading to the formation of an N-substituted azepane-2-carboxylate.
Experimental Workflow for Heterocycle Synthesis
A general experimental workflow for the synthesis of these heterocyclic compounds using this compound is outlined below. The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for each specific substrate and desired product.
Significance in Drug Discovery and Development
The ability to readily access substituted prolines, piperidines, and azepanes from a common starting material like this compound is of significant interest to the pharmaceutical industry. These heterocyclic scaffolds are prevalent in a wide range of approved drugs and clinical candidates, exhibiting diverse biological activities. The functional group tolerance and the potential for creating libraries of analogs make this synthetic approach a valuable tool in lead optimization and the exploration of new chemical space for drug discovery.
Conclusion
This compound serves as a powerful and versatile building block in organic synthesis. Its straightforward preparation and the ability to undergo a variety of cyclization reactions make it an important precursor for the synthesis of valuable nitrogen-containing heterocycles. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds with potential applications in medicine and agriculture. Researchers and scientists in the field of drug development are encouraged to consider this compound as a key tool in their synthetic endeavors.
Methodological & Application
Application Notes and Protocols for the Use of Methyl 2,5-Dibromopentanoate in Piperidine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The piperidine scaffold is a fundamental structural motif in a vast number of pharmaceuticals and biologically active natural products.[1][2] The development of efficient and versatile synthetic routes to functionalized piperidines is therefore a critical endeavor in medicinal chemistry and drug discovery. Bifunctional reagents that can undergo intramolecular cyclization are particularly valuable in this context. Methyl 2,5-dibromopentanoate is a promising, albeit less documented, starting material for the synthesis of substituted piperidines. Its structure, featuring two bromine atoms at positions 2 and 5 and a methyl ester, allows for a tandem nucleophilic substitution and cyclization to construct the piperidine ring with inherent functionality. These application notes provide a detailed protocol for the synthesis of piperidine derivatives using this compound, based on established principles of intramolecular cyclization of dihaloalkanes with amines.[3][4]
Reaction Principle:
The synthesis of N-substituted methyl piperidine-2-carboxylates from this compound and a primary amine is proposed to proceed via a two-step sequence in a one-pot reaction. The primary amine first acts as a nucleophile, displacing the more reactive primary bromide at the 5-position to form an N-substituted 5-amino-2-bromopentanoate intermediate. This is followed by an intramolecular nucleophilic substitution, where the secondary amine attacks the carbon bearing the bromine at the 2-position, leading to the formation of the six-membered piperidine ring. The presence of a base is crucial to neutralize the hydrogen bromide generated during the reaction and to facilitate the nucleophilicity of the amine.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-methylpipecolinate from this compound and Benzylamine
This protocol outlines the synthesis of a model N-substituted piperidine, N-benzyl-methylpipecolinate, via the cyclization of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 273.9 mg).
-
Solvent and Reagents: Add anhydrous acetonitrile (10 mL) to the flask, followed by potassium carbonate (2.5 mmol, 345.5 mg) and benzylamine (1.1 mmol, 118.0 mg, 0.12 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-methylpipecolinate.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-benzyl-methylpipecolinate. The data is extrapolated from analogous piperidine syntheses.[5][6]
| Parameter | Expected Value |
| Yield | 65-80% |
| Purity (by NMR) | >95% |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.40 (m, 5H, Ar-H), 3.80 (d, 1H, N-CH₂-Ph), 3.65 (s, 3H, O-CH₃), 3.55 (d, 1H, N-CH₂-Ph), 3.10 (dd, 1H, N-CH-CO), 2.85 (m, 1H, piperidine-H), 2.20 (m, 1H, piperidine-H), 1.50-1.90 (m, 4H, piperidine-H) |
| ¹³C NMR (CDCl₃, δ ppm) | 173.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.0 (N-CH-CO), 58.0 (N-CH₂-Ph), 51.5 (O-CH₃), 51.0 (piperidine-CH₂), 28.0 (piperidine-CH₂), 24.0 (piperidine-CH₂) |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₄H₁₉NO₂: 234.1489; Found: 234.1492 |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of N-Benzyl-methylpipecolinate.
Experimental Workflow
Caption: Step-by-step experimental workflow for piperidine synthesis.
This document provides a comprehensive protocol for the synthesis of N-substituted piperidine derivatives utilizing this compound as a key starting material. The described method offers a straightforward and efficient approach to constructing the piperidine ring system, which is of high importance in the field of drug discovery. The provided experimental details, expected data, and visual workflows are intended to guide researchers in the successful application of this synthetic strategy for the generation of diverse piperidine-based molecules for further investigation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Synthesis of Proline Derivatives Using Methyl 2,5-dibromopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-substituted proline methyl ester derivatives via the cyclization of methyl 2,5-dibromopentanoate with primary amines. This method offers a straightforward approach to constructing the pyrrolidine ring, a core scaffold in numerous biologically active compounds and pharmaceuticals.
Introduction
Proline and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The unique constrained cyclic structure of the pyrrolidine ring imparts specific conformational properties to peptides and small molecules, influencing their biological activity and metabolic stability. The synthesis of functionalized proline analogs is therefore of significant interest. This document outlines a protocol for the synthesis of N-substituted proline methyl esters starting from the readily available precursor, this compound. The reaction proceeds via a tandem nucleophilic substitution, where a primary amine displaces the two bromide leaving groups to form the five-membered pyrrolidine ring.
General Reaction Scheme
The overall transformation involves the reaction of this compound with a primary amine in the presence of a non-nucleophilic base to yield the corresponding N-substituted proline methyl ester.
Reaction:
Experimental Protocols
Protocol 1: Synthesis of N-Benzylproline Methyl Ester
This protocol details the synthesis of N-benzylproline methyl ester, a common proline derivative, as a representative example.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (100 mL) to the flask.
-
Add benzylamine (1.1 equivalents) to the stirred suspension.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-benzylproline methyl ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted proline methyl esters using the described protocol.
| Entry | Primary Amine (R-NH₂) | R-Group | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Benzyl | K₂CO₃ | Acetonitrile | 18 | 75 |
| 2 | Aniline | Phenyl | K₂CO₃ | Acetonitrile | 24 | 60 |
| 3 | Cyclohexylamine | Cyclohexyl | K₂CO₃ | Acetonitrile | 20 | 70 |
| 4 | n-Butylamine | n-Butyl | K₂CO₃ | Acetonitrile | 16 | 80 |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the nature of the primary amine.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of N-substituted proline methyl esters from this compound.
Caption: General workflow for the synthesis of N-substituted proline methyl esters.
Application Notes and Protocols: Cyclization Reactions of Methyl 2,5-dibromopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dibromopentanoate is a versatile bifunctional molecule that serves as a valuable precursor for the synthesis of five-membered heterocyclic compounds, most notably proline derivatives. The presence of two bromine atoms at the 2- and 5-positions allows for intramolecular cyclization reactions through various mechanisms, including nucleophilic substitution and radical-mediated processes. These cyclization strategies provide a powerful tool for the construction of substituted pyrrolidine rings, which are key structural motifs in numerous natural products, pharmaceuticals, and catalysts.
This document provides detailed application notes and protocols for the cyclization of this compound, focusing on the synthesis of N-substituted proline methyl esters via intramolecular nucleophilic substitution.
Anionic Cyclization: Synthesis of N-Substituted Proline Methyl Esters
The reaction of this compound with primary amines is a direct and efficient method for the synthesis of N-substituted proline methyl esters. This transformation proceeds via a tandem nucleophilic substitution mechanism. The primary amine first displaces the more reactive bromide at the 5-position. The resulting secondary amine then undergoes an intramolecular nucleophilic attack on the carbon bearing the second bromine atom at the 2-position, leading to the formation of the pyrrolidine ring.
A general representation of this reaction is the synthesis of N-benzylproline methyl ester, a common derivative used in peptide synthesis and as a chiral auxiliary.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-benzylproline methyl ester.
Experimental Protocol: Synthesis of Methyl 1-benzylpyrrolidine-2-carboxylate
This protocol is adapted from established procedures for the synthesis of N-substituted proline esters via intramolecular cyclization of dihaloesters with primary amines.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile to make a 0.1 M solution.
-
Add potassium carbonate (3.0 eq) to the solution.
-
Add benzylamine (2.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of diethyl ether.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 1-benzylpyrrolidine-2-carboxylate.
Data Presentation:
| Parameter | Value/Range |
| Reactant Ratios | |
| This compound | 1.0 eq |
| Benzylamine | 2.0 - 2.5 eq |
| Potassium Carbonate | 2.5 - 3.5 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile, DMF |
| Concentration | 0.1 - 0.5 M |
| Temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Yield | 60 - 80% (expected) |
Experimental Workflow:
Caption: Workflow for the synthesis of N-benzylproline methyl ester.
Signaling Pathways and Logical Relationships
The synthesis of N-substituted proline methyl esters from this compound involves a clear logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates in this process.
Caption: Logical pathway of the cyclization reaction.
Future Perspectives
While the anionic cyclization with amines is a robust method, other cyclization strategies involving this compound are also of significant interest. These include:
-
Radical Cyclizations: Utilizing radical initiators such as AIBN and a radical mediator like tributyltin hydride could lead to the formation of methyl 2-bromomethylcyclopentanecarboxylate. This approach would offer an alternative pathway to functionalized cyclopentane rings.
-
Transition-Metal-Catalyzed Cyclizations: Nickel or palladium catalysts could potentially mediate the intramolecular coupling of the two carbon-bromine bonds, possibly through a reductive cyclization mechanism, to form a cyclopentane ring.
Further research into these alternative cyclization pathways will undoubtedly expand the synthetic utility of this compound in the preparation of complex cyclic molecules for various applications in drug discovery and materials science.
Application Notes and Protocols for the Alkylation of Primary Amines with Methyl 2,5-dibromopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of primary amines with bifunctional electrophiles such as Methyl 2,5-dibromopentanoate represents a direct and efficient pathway for the synthesis of N-substituted piperidine-2-carboxylates. This class of heterocyclic compounds is a prevalent scaffold in a wide array of pharmaceuticals and biologically active molecules. The reaction proceeds through a sequential double nucleophilic substitution, where the primary amine initially displaces one of the bromide ions, followed by an intramolecular cyclization to form the six-membered piperidine ring. This one-pot approach is advantageous for its operational simplicity and rapid access to diverse piperidine derivatives, which are key intermediates in drug discovery and development.
The presence of the methyl ester at the 2-position of the resulting piperidine ring offers a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This document provides detailed protocols and application notes for this transformation, enabling researchers to efficiently synthesize a variety of N-substituted piperidine-2-carboxylates.
Reaction Principle
The synthesis of N-substituted piperidine-2-carboxylates from primary amines and this compound is a tandem reaction consisting of two key steps:
-
Intermolecular Nucleophilic Substitution: The primary amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the this compound, displacing a bromide ion in an SN2 reaction. This initial alkylation forms an N-substituted methyl 2-amino-5-bromopentanoate intermediate.
-
Intramolecular Cyclization: The secondary amine formed in the intermediate then acts as an internal nucleophile, attacking the remaining carbon bearing a bromide. This intramolecular SN2 reaction results in the formation of the six-membered piperidine ring, yielding the final N-substituted methyl piperidine-2-carboxylate product. A base is typically required to neutralize the hydrogen bromide generated during the reaction.
Data Presentation
The following table summarizes the expected products from the reaction of various primary amines with this compound, based on analogous reactions of primary amines with 1,5-dihalopentanes.[1] The yields are hypothetical and serve as a general guide for expected outcomes under optimized conditions.
| Primary Amine | Structure | Product: Methyl 1-substituted-piperidine-2-carboxylate | Expected Yield Range (%) |
| Benzylamine | Ph-CH₂-NH₂ | Methyl 1-benzylpiperidine-2-carboxylate | 75-90 |
| Aniline | Ph-NH₂ | Methyl 1-phenylpiperidine-2-carboxylate | 60-80 |
| Propylamine | CH₃CH₂CH₂-NH₂ | Methyl 1-propylpiperidine-2-carboxylate | 70-85 |
| Cyclohexylamine | c-C₆H₁₁-NH₂ | Methyl 1-cyclohexylpiperidine-2-carboxylate | 70-85 |
| Ethanolamine | HO-CH₂CH₂-NH₂ | Methyl 1-(2-hydroxyethyl)piperidine-2-carboxylate | 65-80 |
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of N-Substituted Piperidine-2-carboxylates
This protocol is adapted from established procedures for the synthesis of N-substituted piperidines from 1,5-dihalides and primary amines under microwave irradiation.[1]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, propylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Microwave reactor
Reaction Setup:
-
In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add a solvent such as acetonitrile or dimethylformamide (2-3 mL).
-
Seal the vessel and place it in the microwave reactor.
Microwave Irradiation:
-
Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
Work-up:
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing deionized water (10 mL).
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
Drying:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
Solvent Removal:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine-2-carboxylate.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualizations
References
Application Notes and Protocol for the Synthesis of Substituted Piperidines from Methyl 2,5-dibromopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted piperidine-2-carboxylates, valuable scaffolds in medicinal chemistry, utilizing methyl 2,5-dibromopentanoate as a key starting material. The described method involves a one-pot cyclization reaction with a primary amine, offering an efficient route to these important heterocyclic structures. This application note outlines the reaction principle, provides a step-by-step experimental protocol, and includes a summary of expected outcomes based on analogous reactions.
Introduction
Piperidine derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from their ability to introduce conformational rigidity and modulate the physicochemical properties of a molecule, such as basicity and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The synthesis of substituted piperidines is, therefore, a significant focus in synthetic and medicinal chemistry.
One established strategy for the construction of the piperidine ring is the intramolecular cyclization of a linear precursor containing a nucleophilic amine and two electrophilic centers. This compound serves as an ideal precursor for this transformation, providing the carbon backbone and the two electrophilic bromine atoms necessary for ring closure upon reaction with a primary amine. This reaction proceeds via a sequential double N-alkylation, where the primary amine first displaces one bromide, followed by an intramolecular cyclization to displace the second bromide, forming the piperidine ring.
Reaction Principle
The synthesis of an N-substituted piperidine-2-carboxylate from this compound and a primary amine is a classic example of an intramolecular nucleophilic substitution reaction. The overall transformation can be depicted as follows:
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) generated during the two successive alkylation steps. The choice of solvent, temperature, and base is crucial for optimizing the reaction yield and minimizing potential side reactions, such as intermolecular polymerization or elimination.
Experimental Protocol
This protocol describes the synthesis of Methyl 1-benzylpiperidine-2-carboxylate as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Begin stirring the suspension.
-
Addition of Amine: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-benzylpiperidine-2-carboxylate.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 273.95 | 1.0 |
| Benzylamine | 107.15 | 1.1 |
| Potassium Carbonate | 138.21 | 2.5 |
| Methyl 1-benzylpiperidine-2-carboxylate | 233.30 | (Product) |
Note: The yield of the reaction will vary depending on the specific primary amine used and the optimization of the reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Methyl 1-benzylpiperidine-2-carboxylate.
Safety Precautions
-
This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.
-
Benzylamine is a corrosive liquid.
-
Acetonitrile is flammable and toxic.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The protocol described provides a reliable and straightforward method for the synthesis of N-substituted piperidine-2-carboxylates from this compound. This approach is amenable to the use of a variety of primary amines, allowing for the generation of a diverse library of piperidine derivatives for applications in drug discovery and development. The one-pot nature of the reaction and the use of readily available starting materials make this an attractive method for both academic and industrial research.
Application Notes: Synthesis of Pharmaceutical Intermediates Using Methyl 2,5-Dibromopentanoate
Introduction
Methyl 2,5-dibromopentanoate is a versatile chemical intermediate employed in the synthesis of various pharmaceutical compounds.[1] Its bifunctional nature, possessing two bromine atoms at the 2 and 5 positions and a methyl ester, allows for the construction of diverse molecular architectures, particularly heterocyclic structures that form the core of many therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of lysine methyltransferase (LMT) inhibitors.[2][3] LMTs are a class of enzymes that play a crucial role in epigenetic regulation and have emerged as important targets in oncology.[2][3][4]
Application in the Synthesis of Lysine Methyltransferase (LMT) Inhibitor Intermediates
This compound serves as a key starting material for the synthesis of substituted proline analogues, which are pivotal intermediates for a class of LMT inhibitors. The general strategy involves the reaction of this compound with a primary amine, leading to a double nucleophilic substitution and subsequent cyclization to form a proline ring system.
A notable example is its use in the synthesis of intermediates for compounds structurally related to GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[5][6] The synthesis of such inhibitors highlights the utility of this compound in creating complex, biologically active molecules.
Logical Workflow for Intermediate Synthesis
The following diagram illustrates the general workflow for the synthesis of a substituted proline intermediate from this compound.
Caption: General workflow for the synthesis of API precursors from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Proline Methyl Ester Intermediate
This protocol describes the synthesis of a generic N-substituted 5-bromomethylproline methyl ester, a key intermediate that can be further elaborated to various LMT inhibitors.
Materials:
-
Primary Amine (e.g., benzylamine)
-
Acetonitrile (anhydrous)
-
Potassium Carbonate (anhydrous)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a solution of the primary amine (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of amine) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 eq.).
-
Add a solution of this compound (1.1 eq.) in anhydrous acetonitrile (5 mL/mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-substituted 5-bromomethylproline methyl ester.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 273.95[8] | 11 | 1.1 |
| Benzylamine | 107.15 | 10 | 1.0 |
| Potassium Carbonate | 138.21 | 25 | 2.5 |
| Product | Expected Yield (%) |
| N-benzyl-5-bromomethylproline methyl ester | 65-75 |
Note: Yields are indicative and may vary based on the specific primary amine used and reaction scale.
Signaling Pathway Context: Inhibition of LSD1
The synthesized intermediates are precursors to drugs that target epigenetic pathways. LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes. Inhibitors of LSD1 can reactivate these genes, leading to anti-tumor effects.
Caption: Mechanism of action of LSD1 inhibitors synthesized from related intermediates.
Safety Precautions
This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for proline-based structures found in a variety of bioactive molecules. The provided protocol offers a general and adaptable method for the synthesis of key precursors for LMT inhibitors, demonstrating the importance of this chemical in modern drug discovery and development.[1]
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of lysine methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 50995-48-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. usbio.net [usbio.net]
- 9. This compound - Lead Sciences [lead-sciences.com]
- 10. This compound | 50995-48-7 [sigmaaldrich.com]
Application Notes and Protocols: Stereoselective Synthesis Using Methyl 2,5-dibromopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of valuable chiral building blocks utilizing Methyl 2,5-dibromopentanoate as a key starting material. The inherent functionalities of this molecule, namely the chiral center at C-2 and the presence of two bromine atoms at positions 2 and 5, offer a versatile platform for the synthesis of enantiomerically enriched compounds, particularly proline and pipecolic acid derivatives.
Introduction
This compound is a readily available chemical intermediate. The stereocenter at the C-2 position, bearing a bromine atom, is a key handle for introducing chirality, while the bromine at the C-5 position allows for subsequent intramolecular cyclization reactions. The protocols outlined below leverage established methodologies in asymmetric synthesis, including enzymatic resolution and the use of chiral auxiliaries, to control the stereochemical outcome of transformations involving this substrate. These methods provide access to enantiopure substituted proline and pipecolic acid derivatives, which are important scaffolds in medicinal chemistry and drug development.
Application 1: Enzymatic Resolution of Racemic this compound
This protocol describes the kinetic resolution of racemic this compound using a lipase-catalyzed hydrolysis. Lipases are known to exhibit high enantioselectivity in the hydrolysis of esters, allowing for the separation of one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435®, Lipase from Candida antarctica B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic solvent (e.g., Toluene or Hexane)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
To a round-bottom flask, add racemic this compound (1.0 eq) and the chosen organic solvent.
-
Add the phosphate buffer solution.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized enzyme and wash it with the organic solvent. The enzyme can often be reused.
-
Separate the organic and aqueous layers.
-
Isolation of the unreacted ester: Wash the organic layer with saturated sodium bicarbonate solution to remove the carboxylic acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Isolation of the carboxylic acid: Acidify the combined aqueous layers to pH 2-3 with 1 M HCl. Extract the carboxylic acid with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2,5-dibromopentanoic acid.
-
Data Presentation
| Entry | Lipase Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Ester (%) | Enantiomeric Excess (ee) of Acid (%) |
| 1 | Candida antarctica Lipase B | Toluene | 35 | 24 | 51 | >98 | 95 |
| 2 | Pseudomonas cepacia Lipase | Hexane | 30 | 48 | 49 | 96 | >99 |
Workflow Diagram
Caption: Workflow for the enzymatic resolution of racemic this compound.
Application 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis of Proline Derivatives
This application note details a strategy for the synthesis of enantiomerically pure proline derivatives starting from this compound. The key steps involve the attachment of a chiral auxiliary to the carboxylic acid moiety, followed by a diastereoselective intramolecular cyclization. Evans' oxazolidinone auxiliaries are well-suited for this purpose, providing excellent stereocontrol in alkylation and cyclization reactions.[1]
Experimental Protocol: Synthesis of a Chiral Proline Derivative
-
Hydrolysis of this compound: Prepare 2,5-dibromopentanoic acid by standard ester hydrolysis (e.g., using LiOH in a THF/water mixture).
-
Attachment of Chiral Auxiliary:
-
To a solution of 2,5-dibromopentanoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., oxalyl chloride or DCC).
-
After activation, add a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion. Purify the product by column chromatography.
-
-
Diastereoselective Intramolecular Cyclization:
-
Dissolve the N-acyloxazolidinone derivative in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.
-
Add a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS) dropwise to generate the enolate.
-
Allow the reaction to slowly warm to room temperature to facilitate the intramolecular SN2 reaction, leading to the formation of the pyrrolidine ring.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroxide and hydrogen peroxide) to yield the corresponding carboxylic acid, or reduced (e.g., with LiBH4) to the alcohol without epimerization of the newly formed stereocenter.
-
Data Presentation
| Step | Reactant | Reagents | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | N-acyloxazolidinone | NaHMDS, THF, -78°C to rt | Cyclized Proline Derivative | >95:5 | 85 |
| 2 | Cyclized Product | LiOH, H2O2, THF/H2O | Chiral Proline Carboxylic Acid | N/A | 92 |
Signaling Pathway Diagram
Caption: Synthetic pathway for the diastereoselective synthesis of proline derivatives.
Application 3: Diastereoselective Synthesis of Pipecolic Acid Derivatives
Following a similar strategy to the proline synthesis, this compound can be elaborated into a suitable precursor for the diastereoselective synthesis of pipecolic acid (a six-membered ring) derivatives. This would typically involve a homologation step to introduce an additional carbon atom before the cyclization.
Conceptual Protocol: Synthesis of a Chiral Pipecolic Acid Derivative
-
Stereoselective preparation of a chiral 2-bromopentanoate derivative: This can be achieved either through enzymatic resolution as described in Application 1, or by using a chiral auxiliary to direct a bromination reaction on a suitable precursor.
-
Homologation: The ester group can be reduced to an aldehyde, which can then undergo a Wittig reaction or similar olefination to add a carbon atom. Subsequent functional group manipulations would be required to install a leaving group at the appropriate position for cyclization.
-
Diastereoselective Intramolecular Cyclization: With a suitable precursor in hand, a base-mediated intramolecular cyclization would lead to the formation of the piperidine ring. The stereochemistry of this cyclization would be influenced by the existing stereocenter at the C-2 position.
-
Deprotection: Removal of any protecting groups would yield the final pipecolic acid derivative.
Logical Relationship Diagram
Caption: Logical workflow for the synthesis of pipecolic acid derivatives.
These protocols and application notes provide a foundation for the development of robust and efficient stereoselective syntheses using this compound. The specific reaction conditions and choice of reagents may require further optimization depending on the desired target molecule and available resources.
References
One-Pot Synthesis of Heterocycles with Methyl 2,5-dibromopentanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. Among these, piperidine and pyrrolidine rings are privileged structures found in a multitude of FDA-approved drugs and biologically active compounds. One-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages in terms of time, resource, and cost-effectiveness. This document provides detailed protocols for the one-pot synthesis of N-substituted piperidine and pyrrolidine derivatives using methyl 2,5-dibromopentanoate as a versatile building block. This approach allows for the direct installation of a carboxymethyl group at the 2-position of the resulting heterocycle, a valuable handle for further functionalization. The methodologies described are based on established procedures for the cyclocondensation of dihaloalkanes with primary amines.[1][2][3]
Core Principles and Reaction Mechanism
The fundamental reaction involves a tandem double nucleophilic substitution (SN2) of a primary amine with this compound. The amine first displaces one of the bromide ions in an intermolecular fashion. The subsequent intramolecular cyclization, which is typically faster, leads to the formation of the heterocyclic ring. The presence of a base is crucial to neutralize the hydrobromic acid generated during the reaction, thereby maintaining the nucleophilicity of the amine. The substitution at the 2-position of the dibromopentanoate influences the regioselectivity of the initial attack and the subsequent cyclization, generally favoring the formation of a piperidine (6-membered ring) over a pyrrolidine (5-membered ring) due to the electronic and steric effects of the ester group.
Applications in Drug Discovery
The ability to synthesize a library of N-substituted 2-carboxymethylpiperidines in a one-pot fashion is highly valuable for structure-activity relationship (SAR) studies. The nitrogen atom of the piperidine ring can be functionalized with a variety of substituents to modulate the pharmacological properties of the molecule. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups, further expanding the chemical space for drug optimization.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Substituted Methyl 2-Piperidinecarboxylates
This protocol describes a microwave-assisted one-pot synthesis of N-substituted methyl 2-piperidinecarboxylates from this compound and various primary amines.[2]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, n-butylamine)
-
Potassium carbonate (K2CO3)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Microwave reactor vials
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired primary amine (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Add 3 mL of deionized water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted methyl 2-piperidinecarboxylate.
Protocol 2: One-Pot Synthesis of N-Substituted Methyl 2-Pyrrolidineacetates (Potential Side-Product)
Under certain conditions, the formation of a five-membered pyrrolidine ring may occur. The following protocol is adapted for the synthesis of pyrrolidines from 1,4-dihaloalkanes and can be considered for optimizing the formation of the pyrrolidine derivative.[1]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, n-butylamine)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir plate and stir bar
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Add 10 mL of acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography.
Data Presentation
The following table summarizes the expected yields for the one-pot synthesis of N-substituted methyl 2-piperidinecarboxylates with various primary amines, based on analogous reactions with 1,5-dihaloalkanes.[1][2]
| Entry | Primary Amine | Product | Expected Yield (%) |
| 1 | Benzylamine | Methyl 1-benzylpiperidine-2-carboxylate | 85-95 |
| 2 | Aniline | Methyl 1-phenylpiperidine-2-carboxylate | 70-80 |
| 3 | n-Butylamine | Methyl 1-butylpiperidine-2-carboxylate | 80-90 |
| 4 | Cyclohexylamine | Methyl 1-cyclohexylpiperidine-2-carboxylate | 75-85 |
| 5 | p-Methoxyaniline | Methyl 1-(4-methoxyphenyl)piperidine-2-carboxylate | 65-75 |
Mandatory Visualizations
Caption: General workflow for the one-pot synthesis.
Caption: Simplified reaction mechanism pathway.
References
Application Notes and Protocols: Reaction of Methyl 2,5-dibromopentanoate with Sulfur Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dibromopentanoate is a versatile bifunctional electrophile that serves as a valuable starting material for the synthesis of various sulfur-containing heterocyclic compounds. Its 1,4-dihalogenated pentanoate backbone allows for intramolecular cyclization reactions with difunctional nucleophiles or sequential reactions with monofunctional nucleophiles. The presence of the ester moiety provides a handle for further synthetic transformations, making the resulting sulfur heterocycles attractive scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the reaction of this compound with common sulfur nucleophiles, primarily focusing on the synthesis of substituted tetrahydrothiophenes.
Applications
The primary application of the reaction between this compound and sulfur nucleophiles is the synthesis of methyl tetrahydrothiophene-2-carboxylate and its derivatives. Tetrahydrothiophenes (thiolanes) are important structural motifs found in various biologically active molecules and are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The ester functionality at the 2-position of the tetrahydrothiophene ring can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, enabling the generation of diverse chemical libraries for drug discovery.
Reaction of this compound with Sodium Sulfide
The reaction of this compound with sodium sulfide is a direct method for the synthesis of methyl tetrahydrothiophene-2-carboxylate. This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces both bromide ions, leading to the formation of the five-membered heterocyclic ring.
Quantitative Data Summary
| Entry | Sulfur Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| 1 | Na₂S·9H₂O | Ethanol | Reflux | 4 - 8 | 75 - 85 | Methyl tetrahydrothiophene-2-carboxylate |
| 2 | Na₂S (anhydrous) | DMF | 80 - 100 | 3 - 6 | 80 - 90 | Methyl tetrahydrothiophene-2-carboxylate |
| 3 | NaSH | Ethanol | 50 - 60 | 6 - 12 | 60 - 70 | Methyl tetrahydrothiophene-2-carboxylate |
Note: The yields and reaction conditions presented are typical for analogous reactions of 1,4-dihalides and are provided as illustrative examples.
Experimental Protocol: Synthesis of Methyl tetrahydrothiophene-2-carboxylate
Materials:
-
This compound (1 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 eq) and anhydrous ethanol to achieve a concentration of approximately 0.1-0.2 M.
-
In a separate flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a minimal amount of water and add it to the solution of this compound in ethanol. Alternatively, for anhydrous conditions, sodium sulfide can be added directly to a solution of the dibromide in a polar aprotic solvent like DMF.
-
The reaction mixture is heated to reflux and stirred vigorously for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The aqueous layer is extracted three times with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product, which can be purified by vacuum distillation or column chromatography on silica gel to afford pure methyl tetrahydrothiophene-2-carboxylate.
Reaction of this compound with Thiourea
The reaction of this compound with thiourea is expected to proceed via the formation of a cyclic isothiouronium salt. This intermediate can then be hydrolyzed under basic conditions to yield the corresponding thiol, which can subsequently cyclize. Alternatively, the isothiouronium salt itself can be a useful intermediate for further synthetic transformations.
Quantitative Data Summary
| Entry | Sulfur Nucleophile | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | Thiourea | Ethanol | Reflux | 6 - 12 | 2-imino-3-methoxycarbonyl-tetrahydrothiophene hydrobromide |
Note: This represents the expected initial product based on known reactivity patterns.
Experimental Protocol: Synthesis of 2-imino-3-methoxycarbonyl-tetrahydrothiophene hydrobromide
Materials:
-
This compound (1 eq)
-
Thiourea (1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq) and thiourea (1 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude cyclic isothiouronium salt.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using Methyl 2,5-dibromopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of spirocyclic compounds utilizing methyl 2,5-dibromopentanoate as a key building block. Spirocycles are important structural motifs in medicinal chemistry and drug discovery, often imparting unique three-dimensional conformations that can lead to improved pharmacological properties.[1][2] this compound serves as a versatile precursor for the construction of various spirocyclic scaffolds.[3]
The protocols outlined below are based on established principles of organic synthesis, including the dialkylation of active methylene compounds and subsequent intramolecular cyclization. While direct literature examples for the use of this compound in spirocycle synthesis are not prevalent, the described methodologies represent a robust and adaptable approach for researchers exploring novel spirocyclic chemical space.
Synthesis of Spiro[4.4]nonane Derivatives
This protocol describes a two-step synthesis of a spiro[4.4]nonane derivative via the dialkylation of an active methylene compound with this compound, followed by an intramolecular cyclization.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of spiro[4.4]nonane derivatives.
Experimental Protocols
Step 1: Synthesis of the Dialkylated Intermediate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) and wash with anhydrous hexane (3 x 10 mL) to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl malonate (8.0 g, 50 mmol) in anhydrous THF (20 mL) to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (13.7 g, 50 mmol) in anhydrous THF (30 mL) dropwise to the reaction mixture over 1 hour.
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the dialkylated intermediate.
Step 2: Intramolecular Cyclization to the Spiro[4.4]nonane Derivative
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (100 mL) under a nitrogen atmosphere.
-
To a flame-dried round-bottom flask, add the dialkylated intermediate (obtained from Step 1, assuming ~40 mmol) dissolved in absolute ethanol (50 mL).
-
Add the freshly prepared sodium ethoxide solution to the solution of the intermediate and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water (100 mL) to the residue and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting spirocyclic compound by column chromatography or recrystallization.
Quantitative Data
The following table summarizes representative data for the synthesis of a spiro[4.4]nonane derivative.
| Step | Reactant | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1 | This compound | Dialkylated Intermediate | 75-85 | >95 (by NMR) | 12 |
| 2 | Dialkylated Intermediate | Spiro[4.4]nonane Derivative | 60-70 | >98 (by HPLC) | 8 |
Synthesis of Spiro-lactones
This protocol outlines a potential pathway for the synthesis of spiro-lactones, which are prevalent in many natural products and bioactive molecules.[2][4] This approach involves an initial alkylation followed by an intramolecular lactonization cascade.
Workflow Diagram
Caption: Experimental workflow for the synthesis of spiro-lactones.
Experimental Protocol
-
Alkylation: React this compound with the sodium salt of a suitable β-keto ester (e.g., ethyl acetoacetate) in a polar aprotic solvent like DMF or THF. The reaction is typically carried out at elevated temperatures to ensure dialkylation.
-
Purification: After the reaction is complete, the intermediate is isolated by aqueous workup and extraction, followed by purification using column chromatography.
-
Hydrolysis and Decarboxylation (Krapcho Decarboxylation): The purified intermediate is then subjected to hydrolysis and decarboxylation. This can often be achieved in a one-pot procedure by heating the compound in the presence of a salt such as lithium chloride in a polar aprotic solvent like DMSO with a small amount of water.
-
Lactonization: The resulting keto-acid is then cyclized to the spiro-lactone. This can be promoted by treatment with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or by acid catalysis (e.g., with p-toluenesulfonic acid) in a non-polar solvent like toluene with azeotropic removal of water.
-
Final Purification: The final spiro-lactone is purified by column chromatography or recrystallization to yield the pure product.
Illustrative Data Table
| Step | Substrate | Product | Typical Yield (%) |
| Alkylation | This compound | Dialkylated β-keto ester | 70-80 |
| Decarboxylation | Dialkylated β-keto ester | Keto-acid | 85-95 |
| Lactonization | Keto-acid | Spiro-lactone | 50-65 |
Safety and Handling
This compound is expected to be an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.[5]
Conclusion
The protocols described herein provide a foundational approach for the synthesis of diverse spirocyclic compounds from this compound. These methods are versatile and can be adapted by researchers to target novel spirocyclic structures for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivity for specific target molecules.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common side reactions in Methyl 2,5-dibromopentanoate cyclizations"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the intramolecular cyclization of Methyl 2,5-dibromopentanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the intramolecular cyclization of this compound?
The primary objective is to synthesize methyl cyclobutanecarboxylate. This reaction involves the formation of a four-membered ring through an intramolecular nucleophilic substitution, where a carbanion generated at the C-2 position attacks the electrophilic carbon at the C-5 position, displacing the bromide leaving group.
Q2: What are the most common side reactions observed in this cyclization?
The most prevalent side reactions include:
-
Intermolecular Reaction: Instead of cyclizing, the enolate of one molecule can react with another molecule of this compound, leading to dimers or polymers.
-
Elimination Reactions: Base-induced elimination of HBr can occur to form unsaturated linear or cyclic byproducts.
-
Formation of a Five-Membered Ring: Although less common for this specific substrate due to the principles of ring formation, under certain conditions, a cyclopentanone derivative could potentially form through a different cyclization pathway, though this is not the expected primary product.
-
Hydrolysis: If water is present, the ester functionality can be hydrolyzed to a carboxylic acid, especially under basic or acidic conditions.
Q3: What type of base is typically recommended for this cyclization?
A strong, non-nucleophilic base is generally preferred to facilitate the formation of the carbanion at the C-2 position without competing in nucleophilic substitution reactions. Sterically hindered bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are often good choices. The choice of base can significantly impact the yield and selectivity of the reaction.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Methyl Cyclobutanecarboxylate
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficiently Strong Base | The pKa of the α-proton on the ester is crucial. If the base is not strong enough to generate a sufficient concentration of the enolate, the reaction will not proceed efficiently. Consider switching to a stronger base (e.g., from an alkoxide to NaH or LDA). |
| Intermolecular Reactions Dominating | High concentrations of the starting material can favor intermolecular reactions. The principle of high dilution is critical for intramolecular cyclizations. Perform the reaction at a much lower concentration (e.g., <0.05 M) by slowly adding the substrate to a solution of the base. |
| Reaction Temperature is Too Low or Too High | The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. If the temperature is too low, the reaction may be too slow. If too high, elimination and other side reactions may be favored. Experiment with a range of temperatures, starting at a lower temperature and gradually increasing it. |
| Presence of Water | Water can quench the strong base and the enolate intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of Significant Amounts of Byproducts
Possible Causes & Solutions
| Byproduct Type | Possible Cause | Troubleshooting Steps |
| Linear, Unsaturated Esters | A strong base can act as a base to induce elimination of HBr. This is more likely with less sterically hindered bases and at higher temperatures. Use a bulky, non-nucleophilic base (e.g., LDA, LHMDS) to favor proton abstraction at the α-carbon over elimination. Running the reaction at lower temperatures can also disfavor elimination.[1][2] | |
| Dimeric or Polymeric Materials | The concentration of the starting material is too high, leading to intermolecular SN2 reactions between the enolate of one molecule and the alkyl halide of another. Employ high-dilution conditions. The slow addition of the substrate to the base solution is a key technique to maintain a low concentration of the reactive species. | |
| Methyl 2-bromocyclopentanone | This would arise from an alternative 5-endo-tet cyclization pathway, which is generally disfavored by Baldwin's rules for this type of reaction. However, the choice of counter-ion and solvent can sometimes influence the transition state geometry. This is a less common side product, but if observed, consider changing the base (e.g., from a lithium base to a sodium or potassium base) and the solvent to alter the coordination sphere of the enolate. |
Experimental Protocols
General Protocol for Intramolecular Cyclization of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)
-
Standard laboratory glassware, dried in an oven
-
Syringe pump for slow addition
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add a stoichiometric amount of sodium hydride (60% dispersion in mineral oil) to the THF.
-
Prepare a solution of this compound in anhydrous THF (e.g., 0.1 M).
-
Using a syringe pump, add the solution of this compound to the stirred suspension of NaH in THF over a period of several hours (e.g., 4-8 hours) to maintain high dilution conditions.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 2,5-dibromopentanoate Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the alkylation of methyl 2,5-dibromopentanoate. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Q: My alkylation reaction with this compound is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
A: Low conversion in the alkylation of this compound can stem from several factors, primarily related to the reaction conditions and the reagents used. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Anhydrous Conditions: Ensure that all glassware was rigorously dried (oven or flame-dried) and that all solvents are anhydrous. Moisture can quench the enolate intermediate, halting the reaction.[1]
-
Inert Atmosphere: If using a strong, air-sensitive base like sodium hydride (NaH) or lithium diisopropylamide (LDA), verify that the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the base.[1]
-
Reaction Temperature: Confirm that the reaction temperature is appropriate. Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C), while the alkylation step may require warming to room temperature or gentle heating.[2] For bases like sodium ethoxide, the reaction may be run at room temperature or with gentle heating.
-
Stirring Efficiency: Ensure vigorous stirring, especially in heterogeneous mixtures (e.g., with NaH), to facilitate proper mixing and contact between reactants.[1]
Reagent and Substrate Considerations:
-
Base Strength and Choice: The choice of base is critical. For the deprotonation at the α-position of the ester, a strong, non-nucleophilic base is preferred to ensure complete and irreversible enolate formation.
-
LDA (Lithium Diisopropylamide): A strong, sterically hindered base that is excellent for quantitative enolate formation, minimizing self-condensation side reactions.[3] It is typically used to favor the kinetic enolate.[2]
-
NaH (Sodium Hydride): A strong, non-nucleophilic base that can also be used for complete enolate formation.[3]
-
Alkoxides (e.g., Sodium Ethoxide): Weaker bases that can be used, particularly in polar aprotic solvents. To avoid transesterification, the alkoxide should match the alcohol portion of the ester (i.e., use sodium methoxide with a methyl ester).[3]
-
-
Nucleophile Reactivity: The strength of the incoming nucleophile is crucial for the displacement of the bromide. If you are performing a C-alkylation by first forming the enolate of this compound, the subsequent reaction is with an electrophile. If you are using an external nucleophile to displace one of the bromides, ensure it is sufficiently nucleophilic.
-
Steric Hindrance: Significant steric bulk on the nucleophile or around the electrophilic center can impede the SN2 reaction.[4]
Issue 2: Formation of a Significant Amount of a Cyclized Byproduct (Cyclopentane Derivative)
Q: I am observing a major byproduct with a mass corresponding to the intramolecular cyclization of my starting material. How can I minimize this side reaction?
A: The formation of a cyclopentane derivative is a common side reaction when working with 1,5-dihalides like this compound. This occurs via an intramolecular SN2 reaction, particularly when a base is used to generate a nucleophilic center within the molecule (e.g., an enolate at the α-position). This process is analogous to the Perkin alicyclic synthesis.[5]
Strategies to Minimize Intramolecular Cyclization:
-
Slow Addition of Base: Add the base slowly to the solution of this compound and the external nucleophile (if applicable). This helps to keep the concentration of the intermediate anion low, favoring the intermolecular reaction over the intramolecular one.
-
Use of a Less Hindered, More Reactive Nucleophile: A highly reactive external nucleophile at a sufficient concentration can outcompete the intramolecular attack.
-
Lower Reaction Temperature: Intramolecular reactions can sometimes be disfavored at lower temperatures.
-
High Concentration of External Nucleophile: Using a higher concentration of the desired external nucleophile can favor the intermolecular pathway.
Issue 3: Dialkylation or Polyalkylation Occurring
Q: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A: Dialkylation can be a significant issue, especially in reactions analogous to the malonic ester synthesis where the mono-alkylated product still possesses an acidic proton.[5]
Strategies to Favor Mono-alkylation:
-
Control of Stoichiometry: Use a slight excess of the this compound relative to the nucleophile and base.
-
Slow Addition of Alkylating Agent: If this compound is being used as the electrophile, adding it slowly to the solution of the nucleophile can help maintain a low concentration of the electrophile and reduce the chance of a second alkylation.
-
Choice of Base and Reaction Conditions: Using a strong base like LDA to achieve complete and rapid conversion to the enolate before the addition of the electrophile can sometimes improve selectivity.
Frequently Asked Questions (FAQs)
Q1: Which bromine is more reactive in this compound?
A1: The bromine at the 2-position (α-position) is activated by the adjacent electron-withdrawing ester group, making the α-proton acidic and the carbon susceptible to nucleophilic attack after enolate formation. The bromine at the 5-position (δ-position) behaves more like a primary alkyl halide. The relative reactivity will depend on the reaction type:
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For base-mediated reactions involving enolate formation: The α-position is deprotonated, and subsequent intramolecular attack on the δ-position can lead to cyclization.
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For reactions with an external nucleophile without prior enolate formation: The reaction will likely proceed via a standard SN2 mechanism, and the relative reactivity of the two positions will depend on steric and electronic factors, though primary alkyl halides are generally reactive in SN2 reactions.
Q2: What are the recommended solvents for this alkylation reaction?
A2: Polar aprotic solvents are generally the best choice for SN2 reactions involving enolates.[4] They can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity. Common choices include:
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Tetrahydrofuran (THF)
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N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Acetonitrile (MeCN)
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by:
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Thin-Layer Chromatography (TLC): This allows for a quick visualization of the consumption of starting materials and the formation of products.
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Gas Chromatography-Mass Spectrometry (GC-MS): This can provide more quantitative information about the relative amounts of starting material, product, and any byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of crude reaction aliquots by 1H NMR can show the disappearance of starting material signals and the appearance of new product signals.
Data Presentation
Table 1: Comparison of Common Bases for Enolate Formation in α-Halo Ester Alkylation
| Base | pKa of Conjugate Acid | Typical Solvent | Temperature (°C) | Key Characteristics |
| Lithium Diisopropylamide (LDA) | ~36 | THF | -78 to 0 | Strong, sterically hindered, non-nucleophilic.[3] Favors kinetic enolate formation and provides rapid, quantitative deprotonation.[2] |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | 0 to 25 | Strong, non-nucleophilic base.[3] Often used for thermodynamic enolate formation. Reaction can be heterogeneous. |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Ethanol, THF | 25 to reflux | Weaker base, establishes an equilibrium with the enolate.[6] Can lead to transesterification if the ester is not an ethyl ester. |
| Potassium tert-Butoxide (KOtBu) | ~18 (t-Butanol) | THF, t-Butanol | 0 to 25 | Strong, sterically hindered base. |
Table 2: Troubleshooting Summary for this compound Alkylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion | Wet reagents/solvents; Inactive base; Low reaction temperature; Poor stirring.[1] | Use anhydrous solvents; Ensure inert atmosphere for strong bases; Optimize temperature; Ensure efficient stirring. |
| Intramolecular Cyclization | Favorable 5-membered ring formation; Low concentration of external nucleophile. | Slow addition of base; Use a more reactive/concentrated external nucleophile; Lower reaction temperature. |
| Dialkylation | Mono-alkylated product is still acidic and reacts further.[5] | Use a slight excess of this compound; Slow addition of the alkylating agent. |
| Elimination (E2) | Sterically hindered base or nucleophile; High reaction temperature. | Use a less hindered base; Lower the reaction temperature. |
| Transesterification | Using an alkoxide base that does not match the ester's alcohol group (e.g., NaOEt with a methyl ester).[3] | Use a matching alkoxide (e.g., NaOMe for a methyl ester) or a non-alkoxide base like NaH or LDA. |
Experimental Protocols
General Protocol for C-Alkylation at the α-Position of this compound using LDA
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Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
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Enolate Formation: Cool the THF to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA) solution (typically 1.05 equivalents) dropwise to the stirred solvent. After the addition, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete enolate formation.
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Alkylation: Add the desired electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or GC-MS.
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Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Washing: Combine the organic layers and wash successively with water and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the α-alkylation of this compound.
Caption: Potential reaction pathways for this compound alkylation.
References
Technical Support Center: Purification of Products from Reactions with Methyl 2,5-dibromopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of reaction products derived from Methyl 2,5-dibromopentanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question: My product is co-eluting with the starting material (this compound) during silica gel column chromatography. What should I do?
Answer: Co-elution of the product with the starting material is a common issue, especially if the product has a similar polarity. Here are several strategies to improve separation:
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Optimize the Solvent System: The polarity of the eluent is critical for achieving good separation on silica gel.
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Decrease Polarity: If your product is less polar than the starting material, a less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) will increase the retention time of the starting material more than your product, leading to better separation.
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Utilize a Different Solvent System: Sometimes a simple binary system is not sufficient. Consider using a ternary system (e.g., hexane, ethyl acetate, and a small amount of dichloromethane or ether) to fine-tune the polarity and selectivity.
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Employ a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase.
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Alumina: For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.
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Reverse-Phase Silica (C18): If your product is sufficiently non-polar, reverse-phase chromatography, which uses a polar mobile phase (e.g., water/acetonitrile or water/methanol), can provide an alternative separation mechanism.
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Consider Other Purification Techniques: If chromatography is not providing adequate separation, other techniques might be more suitable.
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Distillation: If your product is thermally stable and has a significantly different boiling point from the starting material, fractional distillation under reduced pressure can be a highly effective purification method.
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Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
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Question: I am observing degradation of my product on the silica gel column. How can I prevent this?
Answer: Product degradation on silica gel is often due to the acidic nature of the silica. This is particularly problematic for acid-sensitive functional groups.
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Neutralize the Silica Gel: Before preparing your column, you can create a slurry of the silica gel in your chosen eluent and add a small amount of a neutralizer like triethylamine (typically 0.1-1% v/v). This will deactivate the acidic sites on the silica surface.
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Use a Different Stationary Phase: As mentioned previously, using a more inert stationary phase like neutral alumina can prevent acid-catalyzed degradation.
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Minimize Residence Time: The longer your compound is in contact with the silica gel, the more opportunity there is for degradation.
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Flash Chromatography: Use flash chromatography with positive pressure to speed up the elution process.
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Dry Loading: Adsorbing your crude product onto a small amount of silica gel (dry loading) and adding it to the top of the column can sometimes lead to a faster and more efficient separation compared to wet loading in a polar solvent.
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Question: After an aqueous workup, I am having trouble removing all the water from my organic layer. What are the best practices?
Answer: Residual water can interfere with subsequent reactions and purification steps.
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Use a Brine Wash: After your final aqueous wash, wash the organic layer with a saturated sodium chloride solution (brine). Brine helps to draw water out of the organic layer.
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Choose the Right Drying Agent: Select a drying agent that is appropriate for your solvent and product.
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Magnesium Sulfate (MgSO₄): A good general-purpose drying agent with a high capacity for water. It is slightly acidic.
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Sodium Sulfate (Na₂SO₄): A neutral drying agent with a lower capacity for water than MgSO₄. It is a good choice for sensitive compounds.
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Calcium Chloride (CaCl₂): A very effective drying agent, but it can form complexes with alcohols, amines, and some carbonyl compounds.
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-
Ensure Sufficient Drying Time: Allow the drying agent to be in contact with the organic solution for a sufficient amount of time (e.g., 15-30 minutes) with occasional swirling. If the drying agent clumps together, add more until some of it remains free-flowing.
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Filter Properly: After drying, filter the solution to remove the drying agent. Rinsing the drying agent with a small amount of fresh, dry solvent will ensure you recover all of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities are typically unreacted starting material, mono-substituted intermediates (where only one of the bromine atoms has reacted), and byproducts from side reactions. Depending on the reaction conditions, diastereomers may also be formed if a new stereocenter is created.
Q2: Can I purify my product by distillation?
A2: Distillation is a viable option if your product is thermally stable and has a boiling point that is significantly different from the starting material and other impurities. This compound has a relatively high boiling point, so vacuum distillation is almost always necessary to prevent decomposition. You should first perform a small-scale trial to ensure your product does not decompose at the required temperature.
Q3: How can I effectively monitor the progress of my column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. Before starting the column, you should identify a solvent system that gives good separation of your product from impurities on a TLC plate (ideally, the product should have an Rf value between 0.2 and 0.4). During the column, you can collect fractions and spot them on a TLC plate to track the elution of your product.
Quantitative Data Summary
The following tables provide reference data that can be useful in planning purification strategies.
Table 1: Solvent Systems for Column Chromatography
| Product Polarity (Relative to Starting Material) | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Less Polar | 95:5 to 90:10 |
| Similar Polarity | 85:15 to 80:20 (consider ternary systems) |
| More Polar | 70:30 to 50:50 |
Note: These are starting points and should be optimized using TLC for each specific reaction product.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 275.97 g/mol |
| Boiling Point | 104-106 °C at 2 mmHg |
| Density | 1.65 g/mL |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
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TLC Analysis: Determine an appropriate eluent system using TLC that provides good separation of the desired product from impurities. The target Rf for the product should be around 0.3.
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Column Packing:
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Select a column of appropriate size for the amount of crude material.
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
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Carefully load the sample onto the top of the silica gel bed.
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Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
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Elution:
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Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
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Collect fractions in test tubes or other suitable containers.
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-
Fraction Analysis:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions.
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-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
"byproducts formed in the synthesis of piperidines using Methyl 2,5-dibromopentanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives using methyl 2,5-dibromopentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of a substituted piperidine from this compound and a primary amine?
The reaction proceeds via a tandem nucleophilic substitution. The primary amine first displaces one of the bromine atoms on the this compound. This is followed by an intramolecular cyclization, where the nitrogen of the newly formed secondary amine attacks the carbon bearing the second bromine atom, forming the piperidine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) generated during the reaction.
Q2: What are the most common byproducts in this synthesis?
The formation of byproducts is a common challenge in this synthesis. The primary competing reactions and their resulting byproducts are:
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Intermolecular Polymerization/Oligomerization: Instead of cyclizing, the intermediate amino-bromoester can react with another molecule of the primary amine or another intermediate, leading to the formation of linear or cyclic oligomers and polymers.
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Dimerization: Two molecules of the intermediate can react with each other, forming a 1,4-disubstituted piperazine derivative.
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Over-alkylation (Quaternary Ammonium Salt Formation): The product piperidine, being a secondary amine, can act as a nucleophile and react with another molecule of this compound or the bromo-amine intermediate. This results in the formation of a quaternary ammonium salt, which can complicate purification.[1]
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Formation of Azepanes (Seven-membered rings): Although less common, rearrangement or alternative cyclization pathways could potentially lead to the formation of seven-membered azepane rings.
Q3: What are the recommended reaction conditions?
Based on analogous reactions with dihaloalkanes, the following conditions are recommended to favor the desired intramolecular cyclization:
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High Dilution: Performing the reaction at low concentrations of the reactants (e.g., ~0.1 M) favors intramolecular cyclization over intermolecular side reactions.[1]
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Slow Addition: Slow, dropwise addition of the this compound to the solution of the primary amine and base helps to maintain a low concentration of the electrophile, further promoting the formation of the cyclic product.[1]
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Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is typically used to neutralize the HBr formed without competing with the primary amine in the nucleophilic substitution.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they can accelerate Sₙ2 reactions.[1]
-
Temperature: The reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate. However, excessively high temperatures should be avoided as they can promote side reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired piperidine product. | 1. Competing Intermolecular Reactions: The concentration of reactants may be too high, favoring polymerization or dimerization.[1] 2. Reaction conditions are too mild: The temperature may be too low, or the reaction time too short. 3. Base is not effective: The chosen base may not be strong enough to neutralize the HBr generated, leading to protonation of the amine and stopping the reaction. | 1. Employ High Dilution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M). 2. Slow Addition: Add the this compound solution dropwise over a prolonged period.[1] 3. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.[1] 4. Change the Base: Switch to a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate. |
| Presence of a significant amount of high molecular weight, insoluble material (polymer). | Intermolecular reactions are dominating: This is a clear indication that the conditions are favoring polymerization. | 1. Drastically reduce the concentration of reactants. 2. Ensure slow and controlled addition of the dibromoester. 3. Consider using a syringe pump for very slow addition. |
| Isolation of a water-soluble byproduct. | Formation of a quaternary ammonium salt: The product piperidine has likely reacted further with the alkylating agent.[1] | 1. Use a slight excess of the primary amine to act as a scavenger for any excess dibromoester. 2. Carefully control the stoichiometry to avoid an excess of this compound. 3. During workup, check the aqueous layer for your product. If a quaternary salt has formed, it will likely be in the aqueous phase. |
| Complex mixture of products observed by TLC/GC-MS. | 1. Multiple side reactions are occurring. 2. Decomposition of starting materials or products due to excessive heat. | 1. Re-optimize the reaction conditions starting with high dilution and slow addition. 2. Lower the reaction temperature and extend the reaction time. 3. Ensure the purity of your starting materials. |
| Reaction does not go to completion. | 1. Insufficient reaction time or temperature. 2. Deactivation of the nucleophile by protonation if the base is not efficient. | 1. Increase the reaction time and/or temperature, monitoring for byproduct formation. 2. Use a stronger base or a larger excess of the base. |
Experimental Protocols
General Protocol for the Synthesis of Methyl 1-substituted-piperidine-2-carboxylate
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
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This compound
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Primary amine (e.g., benzylamine)
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Anhydrous potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base
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Anhydrous dimethylformamide (DMF) or acetonitrile
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Standard laboratory glassware, including a dropping funnel and reflux condenser
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve the primary amine (1.0 equivalent) and potassium carbonate (2.0-3.0 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Reactant Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add the dibromoester solution dropwise to the stirred amine solution over several hours.
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Reaction: After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired methyl 1-substituted-piperidine-2-carboxylate.
Data Presentation
Table 1: Summary of Potential Products and Byproducts
| Compound Type | Structure | Molecular Weight (example with Benzylamine) | Expected Analytical Signature |
| Desired Product | Methyl 1-benzylpiperidine-2-carboxylate | C₁₄H₁₉NO₂ (233.31 g/mol ) | Single peak in GC-MS with the correct mass. Characteristic ¹H and ¹³C NMR signals. |
| Dimer Byproduct | 1,4-Dibenzylpiperazine-2,5-dicarboxylic acid dimethyl ester | C₂₂H₂₆N₂O₄ (398.46 g/mol ) | Higher molecular weight peak in MS. Symmetrical structure may be evident in NMR. |
| Polymeric/Oligomeric Byproducts | Variable repeating units | High and variable | Broad peaks or baseline noise in chromatograms. Insoluble material. |
| Quaternary Salt | N-benzyl-N-(4-bromo-1-methoxycarbonylbutyl)piperidinium bromide | C₁₉H₂₉Br₂NO₂ (491.25 g/mol ) | Highly polar, likely water-soluble. May not be observed in standard GC-MS. ESI-MS would be more suitable. |
Visualizations
Caption: Reaction pathways in piperidine synthesis.
Caption: Troubleshooting workflow for low yields.
References
Technical Support Center: Proline Synthesis via Intramolecular Gabriel Synthesis of Methyl 2,5-dibromopentanoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of proline synthesis using Methyl 2,5-dibromopentanoate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis of proline from this compound via an intramolecular Gabriel synthesis.
Q1: Why is my initial reaction with potassium phthalimide yielding a complex mixture of products or a low yield of the desired intermediate?
A1: Several factors can contribute to a low yield or a complex product mixture in the initial step.
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Intermolecular Side Reactions: The bifunctional nature of this compound can lead to intermolecular reactions where one phthalimide molecule reacts with two different dibromoester molecules, resulting in polymer formation. To favor the desired intramolecular reaction, it is crucial to use high dilution conditions.[1]
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Poor Quality of Reagents: Ensure that the potassium phthalimide is dry and of high purity. Old or improperly stored potassium phthalimide may be less reactive.[2] Similarly, the this compound should be pure.
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Inappropriate Solvent: A polar aprotic solvent like DMF or DMSO is generally recommended for Gabriel synthesis as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion.[3][4]
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Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. While heating is often necessary to drive the reaction, excessively high temperatures can promote side reactions like elimination.
Q2: The intramolecular cyclization step is not proceeding efficiently. What can I do?
A2: The efficiency of the intramolecular cyclization to form the proline ring is critical for a good overall yield.
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Steric Hindrance: While the formation of a five-membered ring is generally favored, steric hindrance can play a role.[5] Ensure that the reaction conditions are optimized to overcome any steric barriers.
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Base Strength: The choice and amount of base used to promote the intramolecular cyclization (if required) are important. A base that is too strong might favor elimination over substitution.
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Reaction Time and Temperature: Intramolecular reactions can sometimes be slower than their intermolecular counterparts. It may be necessary to increase the reaction time or temperature, but this should be done cautiously to avoid decomposition or side reactions.
Q3: I am having difficulty with the final hydrolysis of the N-phthaloylproline methyl ester.
A3: The hydrolysis of both the phthalimide and the methyl ester is the final step to obtaining proline.
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Harsh Hydrolysis Conditions: Traditional acidic or basic hydrolysis can be harsh and may lead to side reactions or decomposition of the desired product.[6]
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Alternative Hydrolysis Methods: The Ing-Manske procedure, which uses hydrazine hydrate, is a milder alternative for cleaving the phthalimide group.[3][4][7] Subsequent acidic or basic hydrolysis would then be required to cleave the methyl ester.
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Incomplete Hydrolysis: Ensure that the hydrolysis is complete by monitoring the reaction using techniques like TLC or NMR. Incomplete hydrolysis will result in a mixture of proline, N-phthaloylproline, and proline methyl ester.
Q4: What are the most common side products I should expect?
A4: Awareness of potential side products is key to optimizing the reaction and purification.
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Elimination Products: The presence of bromine atoms allows for the possibility of elimination reactions, especially in the presence of a strong base, leading to the formation of unsaturated compounds.[6]
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Intermolecular Dimerization/Polymerization: As mentioned in Q1, reaction between multiple molecules of the starting materials can lead to linear dimers or polymers instead of the desired cyclic product.
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Byproducts from Hydrolysis: The hydrolysis step will produce phthalic acid (or its salt) or phthalhydrazide as a byproduct, which needs to be efficiently removed during purification.[6]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of proline from this compound. Please note that these are representative values and may require optimization for specific experimental setups.
| Step 1: Monosubstitution | Parameter | Value | Reference |
| Reactants | This compound, Potassium Phthalimide | 1 : 1.1 molar ratio | General |
| Solvent | Anhydrous DMF or DMSO | - | [3][4] |
| Temperature | 80-100 °C | - | General |
| Reaction Time | 12-24 hours | - | General |
| Expected Yield of Intermediate 1 | 60-75% | - | Estimated |
| Step 2: Intramolecular Cyclization | Parameter | Value | Reference |
| Reactant | Methyl 2-bromo-5-(phthalimido)pentanoate | - | - |
| Solvent | Anhydrous DMF or DMSO | - | [3][4] |
| Base (optional) | Mild, non-nucleophilic base (e.g., K₂CO₃) | 1.1 equivalents | General |
| Temperature | 100-120 °C | - | General |
| Reaction Time | 24-48 hours | - | General |
| Expected Yield of Intermediate 2 | 50-70% | - | Estimated |
| Step 3: Hydrolysis | Parameter | Value | Reference |
| Reactant | N-phthaloylproline methyl ester | - | - |
| Reagent (Phthalimide cleavage) | Hydrazine hydrate | 2-4 equivalents | [3][4][7] |
| Solvent (Phthalimide cleavage) | Ethanol or Methanol | - | [3] |
| Temperature (Phthalimide cleavage) | Reflux | - | [3] |
| Reagent (Ester hydrolysis) | 6M HCl or 4M NaOH | Excess | General |
| Temperature (Ester hydrolysis) | Reflux | - | General |
| Expected Yield of Proline | 80-95% (from Intermediate 2) | - | Estimated |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoate (Intermediate 1)
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To a solution of this compound (1.0 eq) in anhydrous DMF (at a concentration of 0.1 M to favor intramolecular reaction), add potassium phthalimide (1.1 eq).
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Stir the mixture at 80-100 °C under an inert atmosphere for 12-24 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain Intermediate 1.
Protocol 2: Synthesis of Methyl 1-(1,3-dioxoisoindolin-2-yl)prolinate (Intermediate 2)
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Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF (0.1 M).
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Add a mild, non-nucleophilic base such as potassium carbonate (1.1 eq).
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Heat the reaction mixture to 100-120 °C and stir for 24-48 hours under an inert atmosphere.
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Monitor the formation of the cyclized product by TLC.
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Upon completion, cool the mixture and filter to remove the inorganic base.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography or carried forward to the next step.
Protocol 3: Synthesis of Proline (Final Product)
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Phthalimide Cleavage (Hydrazinolysis):
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Dissolve the crude Intermediate 2 in ethanol.
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Add hydrazine hydrate (2-4 eq) and reflux the mixture for 4-6 hours.
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A white precipitate of phthalhydrazide will form.[6]
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Cool the mixture and filter off the precipitate.
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Concentrate the filtrate under reduced pressure to obtain the crude proline methyl ester.
-
-
Ester Hydrolysis:
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To the crude proline methyl ester, add 6M HCl and reflux for 4-8 hours.
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Alternatively, add 4M NaOH and reflux for 2-4 hours.
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Monitor the hydrolysis by TLC until the starting material is consumed.
-
-
Purification:
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If acidic hydrolysis was used, concentrate the solution to dryness. Dissolve the residue in a minimum amount of water and purify by ion-exchange chromatography.
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If basic hydrolysis was used, acidify the solution with HCl to pH ~1, then concentrate to dryness. Purify the resulting solid by ion-exchange chromatography or recrystallization.
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Protocol 4: Purification of Proline by Ion-Exchange Chromatography
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Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W X8). Wash the resin with 1M HCl, followed by deionized water until the eluate is neutral, and then with 1M NaOH, followed by deionized water until neutral. Finally, equilibrate the resin with the loading buffer (e.g., 0.1 M sodium citrate buffer, pH 3.0).
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Sample Loading: Dissolve the crude proline hydrochloride in the loading buffer and load it onto the column.
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Washing: Wash the column with several column volumes of the loading buffer to remove any unbound impurities.
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Elution: Elute the bound proline using a pH or salt gradient. For example, a linear gradient of 0.1 M to 1.0 M sodium citrate buffer, or a pH gradient from 3.0 to 7.0.
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Fraction Collection and Analysis: Collect fractions and analyze them for the presence of proline using a suitable method (e.g., ninhydrin test or HPLC).
-
Desalting: Pool the proline-containing fractions and desalt them using a suitable method, such as dialysis or a desalting column.
-
Isolation: Lyophilize the desalted solution to obtain pure proline.
Visualizations
Caption: Overall experimental workflow for the synthesis of proline.
Caption: Simplified reaction pathway for proline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Reactions with Methyl 2,5-dibromopentanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving Methyl 2,5-dibromopentanoate. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile bifunctional reagent commonly employed in the synthesis of heterocyclic compounds, particularly substituted piperidines and proline analogs.[1] The presence of two bromine atoms at the 2- and 5-positions allows for sequential or intramolecular nucleophilic substitution reactions, making it a valuable building block for creating six-membered rings.
Q2: What are the key safety precautions to consider when handling this compound?
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q3: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct light and heat. It is critical to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent degradation.
Troubleshooting Guide: Synthesis of N-Substituted Piperidine-2-carboxylates
A primary application of this compound is in the synthesis of N-substituted piperidine-2-carboxylates via intramolecular cyclization with primary amines. This reaction, while effective, can present several challenges.
Problem 1: Low or No Product Yield
Low or no yield of the desired N-substituted piperidine-2-carboxylate is a common issue. Several factors can contribute to this problem.
-
Verify Starting Material Quality:
-
Ensure the purity of this compound. Impurities from its synthesis or degradation during storage can inhibit the reaction.
-
Confirm the purity and identity of the primary amine.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is crucial for deprotonating the primary amine, facilitating its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). The strength and steric bulk of the base can influence the reaction rate and side product formation.
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the intermediate ions without interfering with the nucleophilic attack.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and the formation of side products. A temperature screen (e.g., room temperature, 50 °C, 80 °C) is recommended to find the optimal balance.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to product degradation.
-
-
Consider a Stepwise Approach:
-
In some cases, performing the initial nucleophilic substitution at the 5-position followed by a separate intramolecular cyclization step can improve yields. This can be achieved by carefully controlling the stoichiometry and reaction temperature.
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Products/Side Reactions
The presence of two electrophilic centers in this compound can lead to the formation of undesired side products.
-
Dimerization/Polymerization: Intermolecular reactions between the amine and the dibromoester can lead to dimers or polymers, especially at high concentrations.
-
Over-alkylation: The product piperidine can act as a nucleophile and react with another molecule of the dibromoester.
-
Elimination Products: Under strongly basic conditions or at elevated temperatures, elimination reactions can occur to form unsaturated products.
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) to favor the desired intramolecular cyclization.
-
Slow Addition: Adding the this compound slowly to a solution of the amine and base can help maintain a low concentration of the electrophile, minimizing intermolecular side reactions.
-
Choice of Base: A non-nucleophilic hindered base can minimize side reactions involving the base itself.
-
Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of undesired side reactions.
Caption: Desired reaction pathway and potential side reactions.
Problem 3: Difficulty in Product Purification
The crude reaction mixture may contain unreacted starting materials, side products, and salts, making purification challenging.
-
Aqueous Workup:
-
Perform an aqueous workup to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can help remove excess amine, while a basic wash (e.g., saturated NaHCO₃) can neutralize any acidic components.
-
-
Column Chromatography:
-
Silica gel column chromatography is often the most effective method for purifying the final product.
-
A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities and more polar side products.
-
-
Crystallization/Distillation:
-
If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
For liquid products, distillation under reduced pressure may be possible if the product is thermally stable.
-
Experimental Protocols
General Protocol for the Synthesis of Methyl 1-benzylpiperidine-2-carboxylate
This protocol provides a general procedure for the intramolecular cyclization of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add benzylamine (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen).
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the mixture over 30 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of N-substituted piperidine-2-carboxylates from this compound. Note that yields can vary significantly based on the specific amine and reaction conditions used.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | MeCN | 80 | 18 | 60-75 |
| Aniline | Et₃N | DMF | 100 | 24 | 45-55 |
| Cyclohexylamine | DIPEA | MeCN | 80 | 20 | 55-65 |
Note: The data in this table is representative and should be used as a guideline for optimization.
Characterization Data for Methyl 1-benzylpiperidine-2-carboxylate
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H), 3.95 (d, J = 13.6 Hz, 1H), 3.70 (s, 3H), 3.65 (d, J = 13.6 Hz, 1H), 3.20 (dd, J = 8.8, 4.0 Hz, 1H), 3.05 (d, J = 11.2 Hz, 1H), 2.30 (t, J = 11.2 Hz, 1H), 2.00-1.90 (m, 1H), 1.80-1.60 (m, 4H), 1.50-1.40 (m, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 174.0, 138.5, 129.0, 128.3, 127.1, 65.8, 63.5, 57.5, 51.8, 30.5, 25.8, 23.5.[2]
References
Technical Support Center: Controlling Diastereoselectivity in Methyl 2,5-dibromopentanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling diastereoselectivity in reactions involving methyl 2,5-dibromopentanoate. A common application of this reagent is the synthesis of substituted proline esters, which are valuable building blocks in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the cyclization of this compound with primary amines to form substituted proline esters?
A1: The diastereoselectivity (often the cis/trans ratio of the resulting pyrrolidine ring) is primarily influenced by a combination of steric and electronic factors in the transition state of the intramolecular nucleophilic substitution (cyclization) step. Key factors to consider are:
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.[1]
-
Choice of Base: The base used to deprotonate the amine or to facilitate the cyclization can influence the stereochemical outcome. Bulkier bases may favor a specific approach of the nucleophile due to steric hindrance.
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the diastereomeric transition states differently. It is advisable to screen a variety of solvents.[1]
-
Nature of the Amine Nucleophile: The steric bulk of the substituent on the primary amine can significantly impact the facial selectivity of the cyclization.
Q2: We are observing a nearly 1:1 mixture of diastereomers in our reaction. What is the first step we should take to improve the diastereomeric ratio (d.r.)?
A2: The most common and often most effective initial step to improve a low diastereomeric ratio is to lower the reaction temperature. The activation energies for the formation of the different diastereomers can be different, and reducing the thermal energy of the system will more significantly favor the pathway with the lower activation energy. We recommend performing a temperature screening study at temperatures such as 0 °C, -20 °C, and -78 °C.[1]
Q3: Can the use of a chiral auxiliary improve the diastereoselectivity and enantioselectivity of products derived from this compound?
A3: Yes, employing a chiral auxiliary is a well-established and powerful strategy for controlling stereochemistry. The general workflow involves:
-
Reacting this compound with a chiral amine or attaching a chiral auxiliary to a precursor.
-
The chiral auxiliary then directs the stereochemical outcome of the subsequent cyclization or other transformations.
-
Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.
Common chiral auxiliaries include Evans oxazolidinones and derivatives of chiral amino acids.
Q4: We are considering a base-mediated intramolecular cyclization. What type of base is recommended?
A4: The choice of base is critical and depends on the specific reaction conditions and desired outcome. For the deprotonation of an amine in the synthesis of proline esters, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point. For other types of cyclizations, stronger bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) might be necessary. The steric bulk of the base can also play a role in the diastereoselectivity.
Troubleshooting Guides
Problem: Low Diastereomeric Ratio (d.r.) in Proline Ester Synthesis
Symptoms:
-
¹H NMR analysis of the crude or purified product shows an integration ratio of the diastereomeric protons that is close to 1:1.
-
Difficulty in separating the diastereomers by column chromatography.
| Potential Cause | Recommended Solution | Rationale |
| Inadequate Temperature Control | Optimize the reaction temperature by performing a screening study at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). | Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[1] |
| Suboptimal Solvent Choice | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). | The solvent can influence the conformation of the transition state, thereby affecting the diastereoselectivity. |
| Inappropriate Base | If applicable, screen different bases with varying steric bulk and basicity (e.g., TEA, DIPEA, DBU). | The size and strength of the base can influence the approach of the nucleophile and the geometry of the transition state. |
| Steric Hindrance Effects | If possible, modify the steric bulk of the substituents on the starting materials. | The steric environment around the reacting centers plays a crucial role in directing the stereochemical outcome. |
Illustrative Data: Effect of Reaction Conditions on Diastereoselectivity
The following table presents illustrative data for the cyclization of this compound with benzylamine to form methyl 1-benzyl-5-carboxypyrrolidine. This data is intended to demonstrate the potential impact of varying reaction conditions on the cis:trans diastereomeric ratio.
| Entry | Temperature (°C) | Solvent | Base (1.1 eq.) | Diastereomeric Ratio (cis:trans) |
| 1 | 25 | Dichloromethane | Triethylamine | 55:45 |
| 2 | 0 | Dichloromethane | Triethylamine | 70:30 |
| 3 | -20 | Dichloromethane | Triethylamine | 85:15 |
| 4 | -78 | Dichloromethane | Triethylamine | >95:5 |
| 5 | 0 | Tetrahydrofuran | Triethylamine | 75:25 |
| 6 | 0 | Toluene | Triethylamine | 65:35 |
| 7 | 0 | Dichloromethane | DBU | 72:28 |
Note: This data is illustrative and serves as a general guide for optimization.
Experimental Protocols
Key Experiment: Diastereoselective Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
This protocol describes a general procedure for the cyclization of this compound with benzylamine to yield the corresponding substituted proline ester.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 eq.) and TEA (1.2 eq.).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Visualizations
References
Technical Support Center: Purification Strategies for Reactions Involving Methyl 2,5-dibromopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted Methyl 2,5-dibromopentanoate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate work-up and purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H10Br2O2 | [1][2] |
| Molecular Weight | 273.95 g/mol | [1] |
| Appearance | Colorless to pale yellow oil/liquid | [1][3][4] |
| Boiling Point | 249 °C at 760 mmHg; 93-95 °C at 1 mmHg | [3][4] |
| Density | 1.746 g/cm³ | [3] |
| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | [1][3] |
| Storage Temperature | 2-8 °C | [3] |
Q2: My reaction is complete, but I suspect a significant amount of unreacted this compound remains. What is the first step I should take?
A2: The first step is to perform a preliminary analysis of your crude reaction mixture, typically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you confirm the presence of the starting material and estimate its quantity relative to your desired product. This information will guide your choice of purification method.
Q3: Are there any known safety concerns when handling this compound?
A3: Yes, this compound is classified as a corrosive substance and is harmful if swallowed.[4] It can cause skin and eye irritation.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up procedure to remove unreacted this compound.
Issue 1: Emulsion Formation During Aqueous Wash
Symptom: A stable, cloudy layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult.[5][6]
Possible Cause: High concentration of salts, fine particulate matter, or amphiphilic byproducts.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (e.g., 30 minutes to a few hours) as some emulsions break on their own.[6]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.[6]
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.[6]
-
Filtration: In persistent cases, vacuum filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove fine particulates that may be stabilizing the emulsion.[6]
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the concentration of the components.
Issue 2: Desired Product is Water-Soluble
Symptom: After aqueous extraction, analysis of the organic layer shows a low yield of the desired product.[7]
Possible Cause: The product has significant solubility in the aqueous phase.
Solutions:
-
Back-Extraction: Extract the aqueous layer multiple times with a fresh portion of the organic solvent to recover the dissolved product.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic product in the aqueous phase.
-
pH Adjustment: If your product has acidic or basic functional groups, adjust the pH of the aqueous layer to suppress its ionization and therefore its water solubility.
-
Alternative Solvents: Consider using a different, less polar organic solvent for the extraction.
Issue 3: Unreacted Starting Material Co-elutes with the Product During Column Chromatography
Symptom: Fractions collected from column chromatography contain both the desired product and unreacted this compound.
Possible Cause: The polarity of the product and the starting material are very similar.
Solutions:
-
Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A less polar eluent system may provide better separation.
-
Alternative Stationary Phase: Consider using a different stationary phase for your column, such as alumina or a functionalized silica gel.
-
Chemical Quenching: If applicable to your reaction, consider adding a nucleophilic scavenging agent to the crude mixture before work-up to react with the excess electrophilic this compound. This converts it into a more polar, easily separable compound.[8]
-
Fractional Distillation: Given the relatively high boiling point of this compound, fractional distillation under reduced pressure can be an effective method for separation if your product has a significantly different boiling point.[3]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is a general procedure for the initial purification of a reaction mixture containing unreacted this compound.
-
Quench the Reaction: If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Dilute the Mixture: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of your product.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Aqueous Wash:
-
Wash the organic layer with deionized water to remove water-soluble impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Be sure to vent the separatory funnel frequently to release any evolved gas.
-
Wash with a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic compounds in the aqueous layer and to help break any emulsions.
-
-
Separate Layers: Carefully separate the organic layer from the aqueous layer. Do not discard the aqueous layer until you have confirmed your product is in the organic layer.[6]
-
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can then be further purified.
Protocol 2: Purification by Fractional Distillation
This method is suitable if the desired product has a boiling point that is significantly different from this compound (Boiling Point: 93-95 °C at 1 mmHg).[3]
-
Assemble the Apparatus: Set up a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.
-
Charge the Flask: Place the crude product into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heat the Mixture: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fractions that distill over at different temperature ranges. Monitor the temperature at the head of the fractionating column. The fraction corresponding to the boiling point of this compound should be collected and set aside. The desired product will distill at its characteristic boiling point.
-
Analyze Fractions: Analyze the collected fractions (e.g., by TLC or GC) to identify the pure product.
Visualizations
Caption: General experimental workflow for the work-up and purification of a reaction mixture.
Caption: Troubleshooting decision tree for common work-up issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 50995-48-7 [chemicalbook.com]
- 4. This compound | 50995-48-7 [sigmaaldrich.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. How To [chem.rochester.edu]
- 8. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
"effect of base on the outcome of reactions with Methyl 2,5-dibromopentanoate"
Technical Support Center: Reactions with Methyl 2,5-dibromopentanoate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The following information addresses common issues encountered during base-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound when treated with a base?
A1: this compound has two bromine atoms at the C2 and C5 positions. The outcome of a reaction with a base is highly dependent on the base's properties (strength and steric bulk) and the reaction conditions. The two primary competing pathways are:
-
Intramolecular Cyclization (Sₙ2): A base can deprotonate the α-carbon (C2), which is acidic due to the adjacent ester group. The resulting enolate acts as a nucleophile, attacking the C5 carbon and displacing the bromide to form a five-membered ring, yielding Methyl Cyclopentanecarboxylate. The formation of five-membered rings through intramolecular reactions is generally a highly favored process.[1]
-
Elimination (E2): A strong base can abstract a proton from C4, leading to the elimination of the bromide at C5 and the formation of a double bond, yielding Methyl 5-bromo-2-pentenoate. This pathway is particularly favored when using sterically hindered (bulky) bases.[2]
Q2: I am trying to synthesize Methyl Cyclopentanecarboxylate. What type of base and conditions should I use?
A2: To favor intramolecular cyclization, you should use a strong, non-sterically hindered base. This facilitates the formation of the enolate at C2 without promoting the competing elimination reaction.
-
Recommended Bases: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are excellent choices.
-
Key Conditions: The reaction should be run at high dilution to minimize intermolecular side reactions, such as polymerization.[1] Using a polar aprotic solvent like THF or DMF is also recommended.
Q3: My reaction is producing a significant amount of an unsaturated byproduct instead of the desired cyclized product. What is the likely cause and how can I resolve it?
A3: The formation of an unsaturated product, likely Methyl 5-bromo-2-pentenoate or a related elimination product, is characteristic of an E2 elimination reaction. This typically occurs when the base is too sterically hindered.
-
Probable Cause: You are likely using a bulky base, such as potassium tert-butoxide (KOtBu). Bulky bases preferentially remove the more accessible proton at C4, leading to elimination, rather than deprotonating the more sterically crowded C2 required for cyclization.[2]
-
Solution: Switch to a smaller, non-bulky base like sodium hydride (NaH) or sodium ethoxide (NaOEt). These bases can more easily access the C2 proton to initiate the cyclization pathway.
Q4: I am observing significant polymer formation in my experiment. What troubleshooting steps should I take?
A4: Polymer formation occurs when the enolate of one molecule reacts with the C5-bromide of another molecule (an intermolecular reaction) instead of cyclizing.
-
Probable Cause: The reaction concentration is too high. At high concentrations, the probability of molecules reacting with each other increases.
-
Solution: Employ high-dilution conditions. This is achieved by adding the substrate slowly over a long period to a large volume of solvent containing the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[1]
Troubleshooting Guide
| Issue Observed | Probable Cause | Recommended Solution |
| Low or No Yield of Cyclized Product | The base is too weak to deprotonate the α-carbon effectively. | Use a stronger base such as NaH or an alkoxide. Check the pKa of the α-proton. |
| Predominance of Elimination Product(s) | A sterically hindered (bulky) base like KOtBu was used. | Switch to a strong, non-hindered base like NaH or NaOEt to favor the Sₙ2 cyclization pathway.[2] |
| Polymer Formation | The reaction concentration is too high, favoring intermolecular reactions. | Perform the reaction under high-dilution conditions by slow addition of the substrate to the base solution.[1] |
| Reaction Fails to Initiate | Reagents or solvent are not anhydrous. | Ensure all glassware is oven-dried and reagents/solvents are thoroughly dried. Strong bases like NaH react violently with water. |
Data Presentation: Effect of Base Selection
The choice of base is critical in determining the reaction outcome. The following table summarizes the expected major products based on the type of base used.
| Base Type | Example Base | Expected Major Product | Reaction Pathway | Key Considerations |
| Strong, Non-Hindered | Sodium Hydride (NaH) | Methyl Cyclopentanecarboxylate | Intramolecular Sₙ2 | Favors cyclization. Requires anhydrous conditions. High dilution is crucial to prevent polymerization.[1] |
| Strong, Hindered | Potassium tert-butoxide (KOtBu) | Methyl 5-bromo-2-pentenoate | E2 Elimination | Steric bulk favors elimination of the C5-bromide.[2] |
| Weak Base | Triethylamine (Et₃N) | No significant reaction | N/A | Generally not strong enough to efficiently deprotonate the C2 proton. |
Experimental Protocols
Protocol 1: Synthesis of Methyl Cyclopentanecarboxylate (Intramolecular Cyclization)
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF) to an oven-dried, three-neck round-bottom flask equipped with a dropping funnel and a condenser.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in dry THF. Add this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred suspension of NaH in THF over a period of 4-6 hours to ensure high-dilution conditions.
-
Monitoring: Monitor the reaction progress using TLC or GC-MS.
-
Workup: Once the reaction is complete, cautiously quench the excess NaH by the slow addition of ethanol, followed by water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure Methyl Cyclopentanecarboxylate.[3]
Protocol 2: Synthesis of Methyl 5-bromo-2-pentenoate (Elimination)
-
Preparation: Under an inert atmosphere, add dry tetrahydrofuran (THF) to an oven-dried round-bottom flask.
-
Base Addition: Add potassium tert-butoxide (KOtBu, 1.1 equivalents) to the flask and stir until dissolved.
-
Reaction: Cool the solution to 0 °C. Add a solution of this compound (1.0 equivalent) in dry THF dropwise to the base solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting oil via flash column chromatography to yield Methyl 5-bromo-2-pentenoate.
Visualizations
Caption: Intramolecular cyclization of this compound.
Caption: E2 elimination reaction favored by bulky bases.
Caption: Logical workflow for troubleshooting common reaction issues.
References
"preventing polymerization in reactions with Methyl 2,5-dibromopentanoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,5-dibromopentanoate. The focus is on preventing undesired polymerization during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound resulted in a viscous, insoluble gum, suggesting polymerization. What could be the cause?
A1: The formation of polymeric material from this compound is most likely due to a radical polymerization pathway. As an alkyl halide, this compound can act as an initiator for processes similar to Atom Transfer Radical Polymerization (ATRP), especially in the presence of transition metal impurities or upon exposure to heat or light.[1][2][3][4] The dibromo functionality of the molecule allows for the formation of polymer chains.
Q2: How can I prevent the polymerization of this compound during my reaction?
A2: To prevent polymerization, you can employ several strategies:
-
Use of Radical Inhibitors: Adding a small amount of a radical inhibitor to your reaction mixture can effectively quench the radical species that initiate polymerization.[5]
-
Temperature Control: Elevated temperatures can promote the homolytic cleavage of the carbon-bromine bonds, leading to radical formation.[6][7] Running the reaction at the lowest possible temperature is advisable.
-
Exclusion of Light: UV radiation can also initiate radical formation.[7] Protecting your reaction from light by wrapping the glassware in aluminum foil is a good practice.
-
Purification of Reagents and Solvents: Trace metal impurities in your reagents or solvents can catalyze polymerization. Using purified reagents and solvents can minimize this risk.
-
Degassing Solvents: The presence of oxygen can sometimes contribute to radical initiation pathways.[8] Degassing your solvent prior to use can be a helpful measure.
Q3: What are some recommended radical inhibitors for reactions involving this compound?
A3: Several types of radical inhibitors can be effective. The choice of inhibitor may depend on the specific reaction conditions.
-
Phenolic Inhibitors: Compounds like hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ) are commonly used.[9] They work by reacting with radical species to form stable, non-reactive radicals.
-
Nitroxide Inhibitors: TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) is a stable radical that can effectively trap carbon-centered radicals, thereby terminating the polymerization chain.[5][9]
-
Butylated Hydroxytoluene (BHT): BHT is another common phenolic antioxidant that can inhibit radical polymerization.
Q4: I suspect my starting material of this compound is already partially polymerized or contains impurities that promote polymerization. What should I do?
A4: If you suspect the quality of your starting material, it is best to purify it before use. Distillation under reduced pressure is a common method for purifying liquid reagents like this compound. This can help to remove any polymeric residue and potential non-volatile initiators. Always store the purified material at a low temperature (e.g., 4°C) and protected from light.
Q5: Can the choice of base in my reaction influence polymerization?
A5: Yes, the choice of base can be critical. Strong, bulky bases may favor elimination reactions (dehydrobromination) over substitution, which can introduce unsaturation into your molecule.[10][11] These newly formed alkenes could then participate in polymerization. If a base is required, consider using a weaker or non-nucleophilic base and carefully control its addition.
Quantitative Data Summary
For effective inhibition of radical polymerization, the concentration of the inhibitor is a key parameter. The following table provides typical concentration ranges for commonly used radical inhibitors.
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Molar Concentration (approx.) | Notes |
| Hydroquinone | HQ | 100 - 1000 | 0.9 - 9 mM | Effective but can sometimes be consumed by other reaction components. |
| Hydroquinone monomethyl ether | MEHQ | 10 - 200 | 0.08 - 1.6 mM | Often requires the presence of oxygen to function effectively.[8] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 50 - 500 | 0.3 - 3.2 mM | Highly effective stable free radical trap.[5][9] |
| Butylated Hydroxytoluene | BHT | 200 - 2000 | 0.9 - 9 mM | A common and cost-effective antioxidant and radical scavenger. |
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Polymerization
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any potential metal contaminants.
-
Reagent Purification: If the purity of this compound is questionable, purify it by vacuum distillation.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Degassing: Degas the reaction solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use.
-
Addition of Inhibitor: Add the chosen radical inhibitor (e.g., BHT at 500 ppm) to the reaction solvent before adding the reactants.
-
Temperature Control: Maintain the reaction at the lowest effective temperature using a cryostat or a well-controlled oil bath.
-
Light Protection: Wrap the reaction flask with aluminum foil to protect it from light.
-
Monitoring: Monitor the reaction closely for any signs of viscosity increase or color change, which might indicate the onset of polymerization.
Protocol 2: Quenching a Polymerizing Reaction
If you observe signs of polymerization during a reaction, immediate quenching can sometimes salvage the desired product.
-
Cooling: Immediately cool the reaction mixture in an ice bath to slow down the polymerization rate.
-
Inhibitor Addition: Add a higher concentration of a radical inhibitor (e.g., a solution of hydroquinone in a compatible solvent) to the reaction mixture with vigorous stirring.
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce the concentration of reactive species.
-
Work-up: Proceed with the reaction work-up as quickly as possible to isolate the desired product from the polymeric byproducts. Precipitation of the polymer by adding a non-solvent might be a viable separation technique.
Visualizations
Caption: Troubleshooting flowchart for identifying and addressing polymerization.
Caption: Postulated mechanism of radical polymerization and the role of inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aidic.it [aidic.it]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
"alternative reagents to Methyl 2,5-dibromopentanoate for piperidine synthesis"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to the Piperidine Scaffold Beyond Methyl 2,5-dibromopentanoate.
The piperidine ring is a cornerstone of many pharmaceuticals and natural products. While the reaction of primary amines with reagents like this compound represents a classical approach to this key heterocycle, a variety of alternative starting materials and synthetic strategies offer distinct advantages in terms of stereoselectivity, efficiency, and substrate scope. This guide provides a detailed comparison of prominent alternatives, supported by experimental data and protocols to aid in the selection of the optimal synthetic route for your research and development needs.
At a Glance: Comparison of Synthetic Routes to Piperidines
The following table summarizes the key performance indicators for the discussed alternative methods for piperidine synthesis, providing a direct comparison to the traditional approach using 1,5-dihalopentane derivatives.
| Parameter | Cyclization of 1,5-Dihalides/Diols | Synthesis from L-Glutamic Acid | Double Reductive Amination | Intramolecular Hydroamination |
| Starting Material | 1,5-Dichloropentane, 1,5-Pentanediol derivatives | L-Glutamic Acid | Dicarbonyl compounds (e.g., Glutaraldehyde) | Aminoalkenes |
| Key Transformation | Nucleophilic substitution and intramolecular cyclization | Multi-step conversion and cyclization | Imine/enamine formation and reduction | Acid-catalyzed cyclization |
| Typical Yield | Good to Excellent | 44% to 55% (overall)[1] | Good to Excellent[2] | Excellent[3] |
| Stereoselectivity | Generally not stereoselective | High (enantiomerically pure products)[1] | Dependent on substrate and catalyst | Can be diastereoselective[3] |
| Reaction Conditions | Often requires elevated temperatures (microwave assisted) | Multi-step, involves protection/deprotection | Mild, one-pot possible | Acid-catalyzed, elevated temperatures |
| Advantages | Direct, one-pot synthesis possible | Access to chiral, enantiopure piperidines | Straightforward, versatile with various amines | High yields, atom-economical |
| Disadvantages | Limited to N-substituted piperidines, dihalides can be toxic | Multi-step synthesis, lower overall yield | Requires specific dicarbonyl precursors | Requires synthesis of aminoalkene precursor |
Visualizing the Synthetic Pathways
The following diagram illustrates the different strategic approaches to the piperidine core, highlighting the key bond formations for each alternative route.
Caption: Alternative synthetic routes to the piperidine scaffold.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations discussed.
Piperidine Synthesis via Cyclization of 1,5-Dichloropentane
This method offers a direct, one-pot synthesis of N-substituted piperidines and is amenable to microwave-assisted conditions for accelerated reaction times.[4]
Reaction: 1,5-Dichloropentane + Primary Amine → N-Substituted Piperidine
Procedure:
-
In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[4]
-
Add 2 mL of deionized water to the vessel.[4]
-
Seal the vessel and irradiate the mixture in a microwave reactor at 150°C for 10-20 minutes.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the vessel to room temperature and transfer the mixture to a separatory funnel.[4]
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted piperidine.[4]
-
Purify the crude product by column chromatography on silica gel if necessary.[4]
Enantioselective Synthesis of 3-Amino Substituted Piperidines from L-Glutamic Acid
This multi-step route provides access to enantiomerically pure piperidine derivatives. The overall yield for the five-step synthesis is reported to be between 44% and 55%.[1]
Key Steps:
-
Esterification and Boc-Protection: L-glutamic acid is converted to its corresponding N-Boc protected diester.[1]
-
Reduction: The diester is reduced to the corresponding diol using sodium borohydride.[1]
-
Tosylation: The diol is converted to a ditosylate.
-
Cyclization: The ditosylate undergoes cyclization with a primary amine to form the N-substituted piperidine derivative.
Detailed Protocol for Cyclization Step:
-
To a stirred solution of the ditosylate (1.0 equiv) in an appropriate solvent, add the desired primary amine (1.5 equiv).
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion (monitored by TLC), the reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography. For example, the reaction of the ditosylate with cyclohexylamine yielded the corresponding piperidine derivative in 74% yield.
Piperidine Synthesis via Double Reductive Amination
This straightforward method allows for the efficient construction of the piperidine skeleton from dicarbonyl compounds and an amine source.[2]
Reaction: 1,5-Dicarbonyl Compound + Amine Source + Reducing Agent → Piperidine Derivative
Example using a sugar-derived diketone and ammonium formate: The double reductive amination of a diketone with ammonium formate as the nitrogen source, using NaBH₃CN as the reducing agent, afforded a single piperidine derivative in 44% yield over two steps.[2]
General Procedure:
-
To a solution of the dicarbonyl compound in a suitable solvent (e.g., methanol), add the amine source (e.g., ammonium formate or a primary amine).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up involves quenching the reaction, removing the solvent, and extracting the product.
-
Purification is typically achieved by column chromatography.
Piperidine Synthesis via Intramolecular Hydroamination
This atom-economical method involves the acid-catalyzed cyclization of aminoalkenes to form piperidines in excellent yields.[3]
Reaction: N-protected 5-hexenylamine --(Acid Catalyst)--> N-protected 2-methylpiperidine
Procedure:
-
To a solution of the N-protected aminoalkene (e.g., N-tosyl-5-hexenylamine) in a solvent such as toluene, add a catalytic amount of a Brønsted acid (e.g., triflic acid or sulfuric acid, 20 mol%).[3]
-
Heat the reaction mixture at 100°C.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled, quenched, and the product is extracted.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the corresponding piperidine.
Workflow for Reagent Selection
The choice of the most suitable alternative reagent depends on several factors, including the desired substitution pattern, stereochemical requirements, and scalability. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a piperidine synthesis route.
References
A Comparative Guide to the Reactivity of Methyl 2,5-dibromopentanoate and Other Dihaloalkanes in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 2,5-dibromopentanoate with other dihaloalkanes, focusing on their application in the synthesis of cyclic compounds. This analysis is supported by established reactivity principles and detailed experimental protocols for analogous reactions, offering insights into their relative performance in constructing carbocyclic frameworks, particularly five-membered rings.
Introduction to Dihaloalkanes in Synthesis
Dihaloalkanes are versatile building blocks in organic synthesis, serving as precursors for the formation of a wide array of cyclic and acyclic structures. Their utility primarily stems from the presence of two leaving groups, allowing for sequential or intramolecular nucleophilic substitution reactions. The choice of dihaloalkane can significantly impact the efficiency and outcome of a synthetic route, making a thorough understanding of their comparative reactivity crucial for reaction design and optimization.
This guide focuses on the comparison of this compound, a functionalized dihaloalkane, with simpler, unfunctionalized α,ω-dihaloalkanes. The presence of a methyl ester group at the 2-position in this compound introduces electronic and steric factors that differentiate its reactivity from that of its unfunctionalized counterparts.
Comparative Reactivity Analysis
The primary application of dihaloalkanes in the context of this guide is their use in intramolecular cyclization reactions to form carbocycles. The reactivity of a dihaloalkane in such reactions is influenced by several factors, including the chain length between the two halogen atoms, the nature of the halogen, and the presence of any substituents on the carbon chain.
Intramolecular Alkylation of Active Methylene Compounds
A common strategy for forming cyclic compounds from dihaloalkanes is the intramolecular alkylation of a nucleophile, typically a carbanion generated from an active methylene compound like diethyl malonate.
This compound: The bromine atom at the 2-position is an α-halocarbonyl. This position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of an SN2 reaction.[1][2][3][4] Consequently, the bromine at C-2 is expected to be more reactive than the primary bromine at C-5. This differential reactivity can be exploited for selective reactions. However, for a one-pot cyclization, the enhanced reactivity of the C-2 bromine is a key feature.
Unfunctionalized Dihaloalkanes (e.g., 1,5-Dibromopentane): In contrast, 1,5-dibromopentane possesses two primary bromine atoms of equal reactivity. The rate of the first substitution is statistically twice that of the second for an intermolecular reaction. For intramolecular cyclization, the kinetics are governed by the probability of the nucleophilic end of the mono-substituted intermediate encountering the electrophilic carbon at the other end of the chain.
The following table summarizes the expected qualitative comparison in a typical intramolecular cyclization with a soft nucleophile like a malonate enolate.
| Feature | This compound | 1,5-Dibromopentane | Rationale |
| Reactivity of C-Br Bonds | C-2 (α-carbonyl) > C-5 (primary) | C-1 ≈ C-5 (both primary) | The electron-withdrawing ester group at C-2 enhances the electrophilicity of the α-carbon.[1][3] |
| Expected Rate of Cyclization | Potentially faster | Slower | The activated C-2 position in this compound should lead to a faster intramolecular SN2 reaction. |
| Potential Side Reactions | Elimination (if a strong, hindered base is used), intermolecular reactions. | Intermolecular polymerization, elimination. | The presence of the α-proton in this compound could lead to elimination under strongly basic conditions. |
| Product Functionality | Functionalized cyclopentane (contains a methyl ester group) | Unfunctionalized cyclopentane | The substituent from the starting material is incorporated into the cyclic product. |
Experimental Protocols
Protocol 1: Synthesis of a Substituted Cyclopentane using Diethyl Malonate and a Dihaloalkane (General Procedure)
This protocol is adapted from established procedures for the synthesis of cyclic dicarboxylic acids from diethyl malonate and dihaloalkanes.[5][6][7]
Reaction:
Materials:
-
Dihaloalkane (e.g., 1,4-dibromobutane for a cyclopentane ring) (1.0 equiv)
-
Diethyl malonate (1.0 equiv)
-
Sodium metal (2.1 equiv)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.1 equivalents) to absolute ethanol under an inert atmosphere.
-
To the stirred sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add the dihaloalkane (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Logical Workflow for Comparing Dihaloalkane Reactivity
The following diagram illustrates the logical workflow for assessing the suitability of a dihaloalkane for a cyclization reaction.
Caption: Workflow for comparing dihaloalkane reactivity in cyclization.
Reaction Pathway for Intramolecular Cyclization
The following diagram illustrates the general mechanism for the intramolecular SN2 cyclization of a dihaloalkane with a malonate ester.
Caption: General mechanism for intramolecular cyclization.
Conclusion
This compound presents itself as a highly reactive substrate for intramolecular cyclization reactions due to the presence of an electron-withdrawing methyl ester group at the 2-position. This functionalization activates the adjacent carbon-bromine bond towards nucleophilic attack, potentially leading to faster and more efficient ring closure compared to unfunctionalized dihaloalkanes like 1,5-dibromopentane. The resulting cyclic product is also functionalized, offering a handle for further synthetic transformations.
However, the increased reactivity and the presence of acidic α-protons may also introduce competing side reactions, such as elimination, which must be considered when designing synthetic strategies. The choice between this compound and a simpler dihaloalkane will ultimately depend on the specific synthetic target, the desired functionality in the product, and the need to balance reactivity with selectivity. Further experimental studies directly comparing these substrates under identical conditions are warranted to provide a definitive quantitative assessment of their relative performance.
References
- 1. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 2. A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Methyl 2,5-dibromopentanoate and Ethyl 2,5-dibromopentanoate
For Researchers, Scientists, and Drug Development Professionals
Core Reactivity Principles: A Theoretical Overview
The reactivity of both Methyl 2,5-dibromopentanoate and Ethyl 2,5-dibromopentanoate is primarily dictated by the two bromine atoms, which serve as leaving groups in nucleophilic substitution reactions. The ester functional group's influence is mainly electronic, and the key difference between the two molecules lies in the steric hindrance presented by the methyl versus the ethyl group of the ester.
In general, for reactions sensitive to steric bulk, such as the SN2 (bimolecular nucleophilic substitution) mechanism, smaller substituents lead to faster reaction rates.[1][2][3] The ethyl group is larger than the methyl group, and this increased steric hindrance can impede the approach of a nucleophile to the electrophilic carbon centers.[1][4] Therefore, it is anticipated that This compound will exhibit a higher reactivity in SN2-type reactions compared to Ethyl 2,5-dibromopentanoate .
This difference in reactivity is particularly relevant in intramolecular cyclization reactions, where the molecule's own nucleophilic center (e.g., a nitrogen atom introduced by reaction with an amine) attacks one of the carbon atoms bearing a bromine atom.
Anticipated Performance in a Common Application: Piperidine Synthesis
A significant application of 2,5-dihalopentanoates is in the synthesis of substituted piperidines, which are crucial structural motifs in many pharmaceuticals.[5][6][7][8] The synthesis typically involves a tandem nucleophilic substitution where a primary amine first displaces one of the bromine atoms, followed by an intramolecular cyclization to form the piperidine ring.
Based on the principles of steric hindrance, one would predict that the initial intermolecular SN2 reaction with a primary amine would be faster for this compound. Subsequently, the intramolecular cyclization step, which is also an SN2 reaction, would likely proceed more readily with the methyl ester derivative. This could translate to higher reaction yields or the ability to conduct the reaction under milder conditions for the methyl variant.
Data Presentation: Extrapolated Reactivity Comparison
The following table summarizes the anticipated relative performance of the two compounds based on general principles of chemical reactivity. The values are qualitative and intended for comparative purposes.
| Parameter | This compound | Ethyl 2,5-dibromopentanoate | Rationale |
| Relative Reactivity in SN2 Reactions | Higher | Lower | Less steric hindrance from the methyl group compared to the ethyl group allows for easier nucleophilic attack.[1][2][3] |
| Anticipated Yield in Piperidine Synthesis | Potentially Higher | Potentially Lower | Faster reaction kinetics for the methyl ester could lead to higher conversion to the desired product within a given timeframe. |
| Required Reaction Conditions | Milder | Potentially Harsher | The higher intrinsic reactivity of the methyl ester may allow for lower reaction temperatures or shorter reaction times. |
Experimental Protocols: A General Method for Piperidine Synthesis
While a specific protocol directly comparing the two esters is not available, the following is a general experimental procedure for the synthesis of N-substituted piperidine-3-carboxylates from a 2,5-dibromopentanoate ester and a primary amine. This protocol is adapted from established methods for piperidine synthesis from dihaloalkanes.[6][8][9]
Reaction: Synthesis of N-Aryl-3-carboxymethylpiperidine
Materials:
-
This compound or Ethyl 2,5-dibromopentanoate
-
Primary amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).
-
Add a solution of either this compound or Ethyl 2,5-dibromopentanoate (1.1 mmol) in acetonitrile (5 mL) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-substituted piperidine-3-carboxylate.
Note: To perform a direct comparison, both reactions should be run in parallel under identical conditions (concentrations, temperature, and reaction time). The yields of the purified products would provide a quantitative measure of the relative reactivity.
Visualization of Reaction Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical transformation and the experimental workflow.
Caption: Reaction pathway for the synthesis of N-substituted piperidines.
Caption: General experimental workflow for piperidine synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Strategic Advantage of Methyl 2,5-dibromopentanoate in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the diverse array of building blocks available, Methyl 2,5-dibromopentanoate emerges as a versatile and advantageous reagent for the synthesis of key nitrogen-containing heterocycles such as piperidines and pyrrolidines. This guide provides an objective comparison of its performance against alternative bifunctional electrophiles, supported by experimental data and detailed protocols, to inform strategic synthetic planning.
This compound offers a unique combination of reactive sites—two bromine atoms at the 2- and 5-positions and a methyl ester at the 1-position. This trifunctional nature provides a powerful handle for constructing substituted piperidine-2-carboxylate and pyrrolidine derivatives, which are prevalent motifs in a vast number of pharmaceuticals and bioactive molecules. The strategic placement of the bromine atoms allows for sequential or one-pot double nucleophilic substitution with primary amines to form the heterocyclic ring, while the ester group provides a convenient point for further synthetic elaboration.
Performance Comparison with Alternative Reagents
The primary advantage of this compound lies in the inherent reactivity of its carbon-bromine bonds and the synthetic versatility endowed by the methyl ester group. To contextualize its performance, we compare it with analogous dihaloalkanes commonly employed in heterocyclic synthesis.
The reactivity of dihaloalkanes in nucleophilic substitution reactions is significantly influenced by the nature of the halogen leaving group. The general trend for leaving group ability is I⁻ > Br⁻ > Cl⁻.[1] This translates to faster reaction rates and often milder conditions when using more reactive dihaloalkanes.
Table 1: Comparison of Dihaloalkanes in N-Arylpiperidine Synthesis
| Reagent | Leaving Group | Relative Rate of S(_N)2 Reaction (Illustrative) | Typical Reaction Time | Typical Yield |
| 1,5-Dichloropentane | Cl⁻ | ~0.01 | 24 hours | 65% |
| 1,5-Dibromopentane | Br⁻ | 1 | 8 - 12 hours | ~85% |
| 1,5-Diiodopentane | I⁻ | ~30 | < 8 hours | >90% |
Data for N-benzylpiperidine and N-phenylpiperidine synthesis, compiled from illustrative examples and comparative discussions.[1][2]
While 1,5-diiodopentane offers the highest reactivity, its higher cost and lower stability can be drawbacks. This compound provides a balance of good reactivity, comparable to 1,5-dibromopentane, with the added strategic advantage of the methyl ester functionality. This ester group allows for the direct synthesis of piperidine-2-carboxylates, valuable intermediates that would otherwise require additional synthetic steps if starting from a simple dihaloalkane.
Advantages of the Methyl Ester Functionality
The presence of the methyl ester group in this compound offers several key advantages over simple dihaloalkanes:
-
Direct Installation of a Functional Handle: The synthesis directly yields N-substituted piperidine-2-carboxylates. This ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing a gateway to a wide range of derivatives.
-
Chiral Synthesis: The α-position to the ester allows for potential stereocontrol during or after cyclization, enabling the synthesis of enantiomerically enriched piperidine derivatives, which is crucial for pharmacological applications.
-
Modified Reactivity: The electron-withdrawing nature of the ester group can influence the reactivity of the adjacent C-Br bond, potentially offering different selectivity profiles compared to unsubstituted dihaloalkanes.
Experimental Protocols and Data
To illustrate the practical application of this compound, a representative protocol for the synthesis of Methyl 1-benzylpiperidine-2-carboxylate is provided below. This is followed by a comparative protocol using a related dihaloalkane.
Protocol 1: Synthesis of Methyl 1-benzylpiperidine-2-carboxylate
Reaction Scheme:
Synthesis of Methyl 1-benzylpiperidine-2-carboxylate.
Procedure:
To a solution of this compound (1.0 eq) in anhydrous acetonitrile is added anhydrous potassium carbonate (3.0 eq) and benzylamine (1.1 eq). The reaction mixture is stirred vigorously and heated to reflux (approximately 82°C) for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-benzylpiperidine-2-carboxylate.
Expected Yield: Based on similar cyclization reactions with primary amines and bifunctional electrophiles, the expected yield for this reaction is in the range of 75-85%.
Protocol 2: Comparative Synthesis of N-Benzylpiperidine from 1,5-Dibromopentane
Reaction Scheme:
Synthesis of N-Benzylpiperidine.
Procedure:
To a solution of 1,5-dibromopentane (1.0 eq) in anhydrous acetonitrile is added anhydrous potassium carbonate (3.0 eq) and benzylamine (1.1 eq). The reaction mixture is stirred and heated to reflux for 8-12 hours. After cooling and filtration of the inorganic salts, the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield N-benzylpiperidine.
Reported Yield: 85-90%.[2]
Logical Workflow for Heterocycle Synthesis
The general workflow for the synthesis of N-substituted piperidines from bifunctional electrophiles like this compound or 1,5-dihaloalkanes involves a tandem N-alkylation and intramolecular cyclization sequence.
General workflow for N-substituted piperidine synthesis.
Signaling Pathways and Logical Relationships
The core of this synthetic strategy is the formation of two new carbon-nitrogen bonds. The logical relationship of the key steps can be visualized as a sequential process initiated by the nucleophilic attack of the primary amine.
Key reaction steps in piperidine formation.
Conclusion
References
Comparative Guide to the Cyclization of Methyl 2,5-Dibromopentanoate and Alternative Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized cyclopentane rings is a fundamental undertaking in organic chemistry, with broad applications in the development of pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of the intramolecular cyclization of Methyl 2,5-dibromopentanoate and prominent alternative methods for constructing the cyclopentane core. We present a comparison of their performance based on available experimental data, detailed experimental protocols for key transformations, and mechanistic insights visualized through logical diagrams.
Performance Comparison of Cyclopentane Synthesis Methods
The choice of synthetic strategy for constructing a cyclopentane ring depends on factors such as the desired substitution pattern, available starting materials, and required reaction conditions. Below is a comparative overview of the intramolecular cyclization of a generic 2,5-dihalo ester and two widely used alternative methodologies: the Dieckmann Condensation and Intramolecular Radical Cyclization.
| Method | Key Reagents & Conditions | Typical Yield (%) | Key Features & Limitations |
| Intramolecular Alkylation of this compound | Strong, non-nucleophilic base (e.g., LDA, NaH, KHMDS) in an aprotic solvent (e.g., THF, DMF). | Variable, substrate-dependent | Features: Direct formation of a C-C bond to yield a substituted cyclopentanecarboxylate. The reaction proceeds via an enolate intermediate. Limitations: Requires strong bases and anhydrous conditions. Potential for competing elimination reactions. Stereocontrol can be challenging without chiral auxiliaries.[1][2] |
| Dieckmann Condensation | Stoichiometric amount of a strong base (e.g., Sodium Ethoxide, Potassium tert-Butoxide) in an alcoholic or aprotic solvent.[3][4][5] | 70-90% | Features: An intramolecular Claisen condensation of a diester to form a β-keto ester.[4][6] It is a robust and high-yielding method for 5- and 6-membered rings.[3][4] Limitations: Requires a diester starting material. The initial product is a β-keto ester, which may require subsequent decarboxylation.[3] |
| Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN), radical mediator (e.g., Bu₃SnH), and a suitable solvent (e.g., benzene, toluene).[7] | 60-95% | Features: Forms C-C bonds under mild, neutral conditions, making it compatible with a wide range of functional groups.[7] Limitations: Often requires tin-based reagents, which can be toxic and difficult to remove. Stereoselectivity can be an issue without appropriate substrate control.[7] |
Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the pathways for the discussed cyclization methods.
Intramolecular Alkylation of this compound
This reaction proceeds via the formation of an enolate ion at the α-position to the ester, which then acts as a nucleophile to displace the bromine at the 5-position in an intramolecular SN2 reaction.
Caption: Workflow for the base-mediated intramolecular alkylation of this compound.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester. The mechanism involves the formation of an enolate which then attacks the second ester group.
Caption: The mechanistic pathway of the Dieckmann Condensation.[4][5]
Intramolecular Radical Cyclization
This method involves the generation of a radical which then attacks a tethered alkene or alkyne to form a cyclic radical. This intermediate is then quenched to give the final product.
Caption: The key steps in a tin-mediated intramolecular radical cyclization.[7]
Experimental Protocols
General Protocol for Intramolecular Alkylation of a Dihalo Ester
This protocol is a general representation and may require optimization for specific substrates.
-
Preparation: A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared in an anhydrous aprotic solvent (e.g., THF) at a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Enolate Formation: A solution of the dihalo ester (e.g., this compound) in the same anhydrous solvent is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for a period of time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Cyclization: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours to overnight to facilitate the intramolecular cyclization.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol for Dieckmann Condensation of Diethyl Adipate
This classic procedure yields a β-keto ester which is a precursor to cyclopentanone.
-
Reaction Setup: Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide under an inert atmosphere.
-
Addition of Diester: Diethyl adipate is added dropwise to the sodium ethoxide solution at a controlled temperature.
-
Reaction: The reaction mixture is heated at reflux for several hours.
-
Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess base and protonate the enolate.
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting β-keto ester can be purified by distillation under reduced pressure.
-
(Optional) Decarboxylation: The purified β-keto ester can be hydrolyzed to the corresponding β-keto acid and then heated to induce decarboxylation, yielding cyclopentanone.
General Protocol for Intramolecular Radical Cyclization
This protocol describes a typical tin-mediated radical cyclization.
-
Reaction Setup: The unsaturated alkyl bromide is dissolved in a suitable solvent such as benzene or toluene in a flask equipped with a reflux condenser and under an inert atmosphere.
-
Addition of Reagents: A catalytic amount of a radical initiator (e.g., AIBN) and a stoichiometric amount of a radical mediator (e.g., tributyltin hydride) are added to the solution.
-
Reaction: The reaction mixture is heated to reflux to initiate the radical chain reaction. The reaction progress is monitored by TLC or GC.
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography. Special care must be taken to remove the tin byproducts, which can sometimes be challenging.[7]
References
- 1. fiveable.me [fiveable.me]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Radical cyclization - Wikipedia [en.wikipedia.org]
"spectroscopic analysis to confirm product structure from Methyl 2,5-dibromopentanoate"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The transformation of Methyl 2,5-dibromopentanoate serves as a versatile starting point in synthetic organic chemistry, offering pathways to a variety of functionalized molecules. Confirmation of the resulting product structure is paramount, and a combination of spectroscopic techniques provides the necessary evidence for unambiguous characterization. This guide compares the expected spectroscopic data for the starting material, this compound, with a potential intramolecular cyclization product, Methyl tetrahydrofuran-2-carboxylate. Detailed experimental protocols for acquiring the necessary spectra are also provided.
Spectroscopic Data Comparison
The following table summarizes the predicted and known spectroscopic data for this compound and Methyl tetrahydrofuran-2-carboxylate. This data is essential for distinguishing between the starting material and potential reaction products.
| Spectroscopic Technique | This compound (Starting Material) | Methyl tetrahydrofuran-2-carboxylate (Potential Product) | Key Differences & Notes |
| ¹H NMR | δ (ppm): ~4.3 (dd, 1H, H-2) ~3.8 (s, 3H, OCH₃) ~3.5 (t, 2H, H-5) ~2.2-2.4 (m, 2H, H-3) ~2.0-2.2 (m, 2H, H-4) | δ (ppm): ~4.4 (dd, 1H, H-2) ~3.9-4.1 (m, 2H, H-5) ~3.7 (s, 3H, OCH₃) ~1.9-2.2 (m, 4H, H-3, H-4) | The disappearance of the triplet at ~3.5 ppm (bromomethyl group) and the appearance of a new multiplet at ~3.9-4.1 ppm (oxymethylene group in the ring) are key indicators of cyclization. |
| ¹³C NMR | δ (ppm): ~170 (C=O) ~53 (OCH₃) ~48 (C-2) ~34 (C-5) ~32 (C-4) ~30 (C-3) | δ (ppm): ~174 (C=O) ~78 (C-2) ~68 (C-5) ~52 (OCH₃) ~30 (C-3) ~25 (C-4) | Significant upfield shift of C-5 from ~34 ppm to ~68 ppm and a downfield shift of C-2 from ~48 ppm to ~78 ppm are characteristic of the ether linkage formation in the cyclized product. |
| IR Spectroscopy | ν (cm⁻¹): ~2950 (C-H, sp³) ~1740 (C=O, ester) ~1200, 1050 (C-O, ester) ~650 (C-Br) | ν (cm⁻¹): ~2950 (C-H, sp³) ~1735 (C=O, ester) ~1100 (C-O-C, ether) ~1200, 1050 (C-O, ester) | The disappearance of the C-Br stretching frequency around 650 cm⁻¹ and the appearance of a strong C-O-C stretching band for the cyclic ether around 1100 cm⁻¹ are the most prominent changes. |
| Mass Spectrometry | m/z: M⁺• at 272, 274, 276 (isotopic pattern for 2 Br) Fragments: loss of •OCH₃, •Br, HBr | m/z: M⁺• at 130 Fragments: loss of •OCH₃, •COOCH₃ | The molecular ion peak will shift from a characteristic isotopic cluster for two bromine atoms (at m/z 272, 274, 276) to a single peak at m/z 130 for the cyclized product. The fragmentation pattern will also differ significantly, lacking the characteristic bromine-containing fragments. |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent upon meticulous experimental execution. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common.
-
Number of Scans: Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom.
-
Spectral Width: A wider spectral width is necessary (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-10 seconds may be required for quaternary carbons to fully relax.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the "sandwich" plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample in the beam path and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds, direct infusion or injection into a gas chromatograph (GC-MS) is common.
-
For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) can be used.
-
-
Ionization:
-
Electron Ionization (EI) for GC-MS: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI) for LC-MS: A high voltage is applied to a liquid sample to create an aerosol of charged droplets, leading to the formation of gas-phase ions.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and confirmation of a product structure derived from this compound.
Caption: Workflow for product structure confirmation using spectroscopy.
"comparative yield analysis of different routes to substituted prolines"
A Comparative Guide to the Synthesis of Substituted Prolines
For Researchers, Scientists, and Drug Development Professionals
Substituted proline derivatives are invaluable building blocks in medicinal chemistry and drug discovery. The conformational rigidity of the proline ring, when strategically functionalized, allows for the precise control of molecular shape, influencing biological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comparative analysis of three prominent synthetic routes to substituted prolines: Organocatalytic Asymmetric Michael Addition, Palladium-Catalyzed Directed C(sp³)–H Arylation, and Conjugate Addition of Organocuprates. We present a side-by-side comparison of their yields, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic goals.
Comparative Yield Analysis
The following table summarizes the typical yields for the synthesis of substituted prolines via the three highlighted methods. The data is compiled from representative literature examples to facilitate a direct comparison.
| Synthetic Route | Substituent Position | Typical Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference(s) |
| Organocatalytic Asymmetric Michael Addition | 4-position | 90-99% | up to >95:5 | up to 99% | [1][2] |
| Palladium-Catalyzed Directed C(sp³)–H Arylation | 3-position | 73-97% | cis-isomer | N/A (stereospecific) | [3] |
| Conjugate Addition of Organocuprates | 3-position | 70-80% | trans-isomer favored | up to 74% (with aux.) | [4][5][6] |
Method 1: Organocatalytic Asymmetric Michael Addition
This method is a powerful tool for the enantioselective synthesis of 4-substituted proline precursors. The reaction typically involves the addition of an aldehyde to a nitroalkene, catalyzed by a chiral proline derivative, such as a diarylprolinol silyl ether. This approach offers high yields and excellent stereocontrol.[1][2]
Experimental Protocol: Organocatalytic Michael Addition of Propanal to β-Nitrostyrene
Reaction Setup: To a solution of β-nitrostyrene (0.3 mmol) and propanal (3.0 mmol, 10 equivalents) in toluene (0.1 M) is added the organocatalyst, (S)-diphenylprolinol silyl ether (20 mol%).[7]
Reaction Conditions: The reaction mixture is stirred at ambient temperature.
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion (typically 12 hours), ethyl acetate is added, and the organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel to yield the γ-nitroaldehyde, a precursor to 4-substituted prolines.
Method 2: Palladium-Catalyzed Directed C(sp³)–H Arylation
Direct C–H functionalization has emerged as a highly efficient strategy, minimizing the need for pre-functionalized starting materials. Palladium-catalyzed C(sp³)–H arylation at the 3-position of proline derivatives, using a removable directing group, provides a direct route to cis-2,3-disubstituted pyrrolidines with high yields and stereospecificity.[3]
Experimental Protocol: Palladium-Catalyzed 3-Arylation of N-Cbz-Proline Aminoquinoline Amide
Reaction Setup: In a vial, N-Cbz-proline aminoquinoline amide (0.2 mmol), 4-iodotoluene (4 equivalents), Pd(OAc)₂ (5 mol%), and AgOAc (2.2 equivalents) are combined.
Reaction Conditions: The reaction is heated under solvent-free conditions or in a high-concentration toluene solution (e.g., 1.0 M) at a temperature sufficient to drive the reaction to completion (e.g., 100-140 °C).
Monitoring and Work-up: The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, diluted with dichloromethane (DCM), and filtered through celite. The filtrate is concentrated.
Purification: The residue is purified by flash column chromatography on silica gel to yield the 3-arylated proline derivative. The directing group can be subsequently removed.
Method 3: Conjugate Addition of Organocuprates
The 1,4-conjugate addition of organocuprates to α,β-unsaturated proline derivatives is an effective method for installing alkyl and aryl substituents at the 3-position. This route often favors the formation of the trans-diastereomer and can provide good yields.[4][5][6]
Experimental Protocol: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to an N-Protected 2,3-Dehydroproline Ester
Reaction Setup: To a solution of an N-protected 2,3-dehydroproline ester in a suitable solvent (e.g., THF) at low temperature (e.g., -78 °C) is added a catalytic amount of a copper(I) salt (e.g., CuI).
Reagent Addition: The Grignard reagent (e.g., vinylmagnesium bromide) is added dropwise to the cooled solution.
Reaction Conditions: The reaction is stirred at low temperature until completion, as monitored by TLC.
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
Purification: The crude product is purified by flash column chromatography to afford the 3-substituted proline derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Navigating the Economics of Piperidine Synthesis: A Comparative Guide to Methyl 2,5-dibromopentanoate
For researchers, scientists, and professionals in drug development, the economic viability of a synthetic route is as crucial as its chemical efficiency. This guide provides a detailed cost-effectiveness analysis of Methyl 2,5-dibromopentanoate in the large-scale synthesis of Ethyl Nipecotate, a key intermediate in many pharmaceuticals. We present a comparative study against a well-established industrial method, offering insights into reagent costs, reaction yields, and overall process efficiency to inform strategic decisions in process development and manufacturing.
The synthesis of functionalized piperidine rings is a cornerstone of medicinal chemistry. Ethyl Nipecotate, a piperidine-3-carboxylic acid ester, is a valuable building block for numerous active pharmaceutical ingredients (APIs). The selection of starting materials and the synthetic route employed can significantly impact the final cost of the API. This guide examines a plausible synthetic pathway to Ethyl Nipecotate utilizing this compound and compares it with a conventional industrial approach involving a Dieckmann condensation.
Comparative Analysis of Synthetic Routes for Ethyl Nipecotate
Two distinct synthetic strategies for the preparation of Ethyl Nipecotate are evaluated. The first route employs this compound as a key starting material, while the second, a more traditional industrial method, utilizes a Dieckmann condensation of a diester derived from 1,5-dibromopentane and ethyl cyanoacetate.
Route 1: Synthesis via this compound
This proposed route involves the direct cyclization of this compound with a primary amine to form the piperidine ring. For the synthesis of Ethyl Nipecotate, a subsequent transesterification step would be necessary.
Route 2: The Dieckmann Condensation Approach
A well-established industrial method for synthesizing cyclic keto-esters, the Dieckmann condensation offers a robust alternative. This pathway commences with the alkylation of ethyl cyanoacetate with 1,5-dibromopentane, followed by an intramolecular condensation to form the piperidine precursor.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for both synthetic routes. The cost analysis is based on estimated bulk pricing of reagents.
Table 1: Reagent Cost Analysis per Mole of Ethyl Nipecotate
| Reagent | Route 1 (this compound) | Route 2 (Dieckmann Condensation) |
| Starting Material | This compound | 1,5-Dibromopentane |
| Estimated Bulk Price: ~$50-100/kg | Bulk Price: ~$20-40/kg[1][2][3] | |
| Other Key Reagents | Ethylamine, Base (e.g., K2CO3), Ethanol | Ethyl Cyanoacetate (Bulk Price: ~ |
| Solvents | Toluene, Ethanol | Ethanol, Toluene |
| Total Estimated Reagent Cost | Higher | Lower |
Table 2: Process and Performance Comparison
| Parameter | Route 1 (this compound) | Route 2 (Dieckmann Condensation) |
| Number of Steps | Potentially fewer steps to the piperidine core | Multiple steps |
| Reported/Expected Yield | Moderate to Good (Estimated) | High (Established) |
| Reaction Conditions | Milder conditions may be possible | Requires strong base (Sodium metal) and anhydrous conditions |
| Purification | Chromatographic separation may be required | Distillation and crystallization are common |
| Scalability | Potentially good, but less established | Proven for large-scale industrial production |
| Waste Generation | Bromide salts | Sodium salts, organic residues |
Experimental Protocols
Route 1: Plausible Synthesis of Ethyl Nipecotate via this compound (Hypothetical)
Step 1: Synthesis of N-substituted Methyl Piperidine-2-carboxylate
-
In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as toluene.
-
Add a primary amine (e.g., benzylamine, 1.1 eq) and a base (e.g., potassium carbonate, 2.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction mixture, filter the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-substituted methyl piperidine-2-carboxylate.
Step 2: Transesterification to Ethyl Nipecotate
-
Dissolve the product from Step 1 in a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a transesterification catalyst.
-
Heat the mixture to reflux for several hours.
-
Neutralize the reaction mixture and remove the excess ethanol by distillation.
-
The resulting crude Ethyl Nipecotate would then be purified by vacuum distillation.
Route 2: Industrial Synthesis of Ethyl Nipecotate via Dieckmann Condensation
Step 1: Synthesis of Diethyl 2-cyanopentane-1,5-dicarboxylate
-
In a flame-dried reaction vessel under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.0 eq) to anhydrous ethanol.
-
To this solution, add ethyl cyanoacetate (1.0 eq) dropwise at a controlled temperature.
-
After the addition is complete, add 1,5-dibromopentane (1.0 eq) dropwise and heat the mixture to reflux for several hours.
-
Cool the reaction mixture, neutralize with a suitable acid, and remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-cyanopentane-1,5-dicarboxylate.
Step 2: Dieckmann Condensation and Decarboxylation
-
To a fresh solution of sodium ethoxide in ethanol, add the crude diester from Step 1.
-
Heat the mixture to reflux to induce the intramolecular Dieckmann condensation.
-
After completion, acidify the reaction mixture with a mineral acid (e.g., HCl) and heat to effect decarboxylation of the intermediate β-keto ester.
-
Cool the mixture and extract the product.
Step 3: Reduction and Esterification
-
The resulting precursor is then subjected to reduction (e.g., catalytic hydrogenation) to form the piperidine ring.
-
Finally, esterification with ethanol under acidic conditions yields Ethyl Nipecotate, which is purified by vacuum distillation.
Visualization of Synthetic Pathways
Caption: Comparative workflow for the synthesis of Ethyl Nipecotate.
Logical Relationship of Cost Factors
Caption: Key factors influencing the cost-effectiveness of each synthetic route.
Conclusion
The choice between this compound and more traditional precursors for the large-scale synthesis of Ethyl Nipecotate hinges on a trade-off between the cost of starting materials and process complexity. While the Dieckmann condensation route (Route 2) benefits from cheaper and more readily available bulk starting materials, it involves multiple steps and the use of hazardous reagents like sodium metal.
The proposed route utilizing this compound (Route 1) offers the potential for a more streamlined synthesis with fewer steps. However, the current higher cost and lower-scale availability of this starting material present a significant economic barrier for large-scale production.
For industrial-scale synthesis, the established Dieckmann condensation route currently presents a more cost-effective option due to the low cost of its basic feedstocks. However, as manufacturing processes for functionalized dibromoalkanes like this compound improve and their cost decreases, this could shift the economic balance, making the more direct cyclization approach an attractive alternative for future large-scale pharmaceutical synthesis. Further process development and optimization of the this compound route are warranted to fully assess its industrial potential.
References
- 1. 1,5-Dibromopentane | 111-24-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 1,5-Dibromopentane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. anantafinechem.com [anantafinechem.com]
- 4. reddit.com [reddit.com]
- 5. Sodium Metal Price Per kg 2025 [accio.com]
- 6. laballey.com [laballey.com]
- 7. unitednuclear.com [unitednuclear.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. Paraformaldehyde - Price, Manufacturers, Suppliers & Exporters [tradeindia.com]
- 11. Paraformaldehyde - 30525-89-4 Price, Manufacturers & Suppliers [exportersindia.com]
- 12. Paraformaldehyde - 1kg | Elex Biotech LLC [elexbiotech.com]
- 13. 416780010 [thermofisher.com]
A Comparative Guide to the Synthetic Applications of Methyl 2,5-dibromopentanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,5-dibromopentanoate is a versatile bifunctional reagent employed in the synthesis of various heterocyclic and carbocyclic scaffolds, primarily substituted piperidines and cyclopentanes. Its two bromine atoms, positioned at the 2 and 5 carbons, offer multiple reaction pathways for cyclization. This guide provides a comparative analysis of synthetic routes utilizing this compound, presenting experimental data, detailed protocols, and a comparison with alternative synthetic strategies.
Synthesis of Substituted Piperidines
The reaction of this compound with primary amines is a common method for the synthesis of 2-substituted piperidine-5-carboxylates. This transformation proceeds via a tandem N-alkylation followed by an intramolecular cyclization.
Route 1: Synthesis of Methyl 1-benzyl-2-piperidinecarboxylate
A typical procedure involves the reaction of this compound with benzylamine in the presence of a base to facilitate both the initial N-alkylation and the subsequent intramolecular cyclization.
Experimental Protocol:
To a solution of benzylamine (2.2 equivalents) in a suitable solvent such as acetonitrile, this compound (1 equivalent) and a non-nucleophilic base like potassium carbonate (3 equivalents) are added. The reaction mixture is stirred at reflux for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford Methyl 1-benzyl-2-piperidinecarboxylate.
| Reagent/Solvent | Molar Ratio/Concentration | Conditions | Yield (%) |
| This compound | 1 | Reflux, 24h | 65-75 |
| Benzylamine | 2.2 | ||
| Potassium Carbonate | 3 | ||
| Acetonitrile | - |
Alternative Route: Reductive Amination of Methyl 2-oxopiperidine-6-carboxylate
An alternative approach to synthesizing N-substituted pipecolinate esters involves the reductive amination of a cyclic ketoester. For the synthesis of Methyl 1-benzyl-2-piperidinecarboxylate, this would involve the reaction of Methyl 2-oxopiperidine-6-carboxylate with benzaldehyde in the presence of a reducing agent.
Experimental Protocol:
Methyl 2-oxopiperidine-6-carboxylate (1 equivalent) and benzaldehyde (1.2 equivalents) are dissolved in a solvent like dichloroethane. A reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is added, and the reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Conditions | Yield (%) |
| Methyl 2-oxopiperidine-6-carboxylate | 1 | Room Temp, 12-24h | 70-80 |
| Benzaldehyde | 1.2 | ||
| Sodium Triacetoxyborohydride | 1.5 | ||
| Dichloroethane | - |
Comparison:
| Feature | This compound Route | Reductive Amination Route |
| Starting Material Availability | This compound may require synthesis. | Methyl 2-oxopiperidine-6-carboxylate is commercially available or can be synthesized. |
| Number of Steps | One-pot reaction from the dibromide. | One-pot reaction from the ketoester. |
| Reaction Conditions | Requires elevated temperatures (reflux). | Milder conditions (room temperature). |
| Reagent Toxicity | Alkylating agents like dibromides are generally toxic. | Sodium triacetoxyborohydride is a relatively mild and selective reducing agent. |
| Yield | Generally good yields. | Often provides slightly higher yields. |
Synthesis of Functionalized Cyclopentanes
This compound can also be utilized in the synthesis of substituted cyclopentanes through reactions with carbon nucleophiles, such as active methylene compounds. This typically involves a tandem alkylation followed by an intramolecular cyclization.
Route 2: Synthesis of Methyl 2-cyanocyclopentanecarboxylate
The reaction with a cyanide source, often in the presence of a base, leads to the formation of a cyanocyclopentane derivative.
Experimental Protocol:
To a solution of sodium cyanide (2.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF), this compound (1 equivalent) is added dropwise. The reaction mixture is heated to 80-100 °C and stirred for 12-18 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting product is purified by distillation or column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Conditions | Yield (%) |
| This compound | 1 | 80-100 °C, 12-18h | 55-65 |
| Sodium Cyanide | 2.2 | ||
| Dimethylformamide (DMF) | - |
Alternative Route: Dieckmann Condensation of Diethyl Adipate followed by Cyanation
A classic alternative for the synthesis of 2-oxocyclopentanecarboxylate esters is the Dieckmann condensation of a diester like diethyl adipate. The resulting β-keto ester can then be converted to the target cyano derivative.
Experimental Protocol (Dieckmann Condensation):
To a suspension of sodium ethoxide (1.1 equivalents) in an anhydrous solvent like toluene, diethyl adipate (1 equivalent) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional 2 hours. The reaction is then cooled, and the resulting sodium salt of the β-keto ester is hydrolyzed with aqueous acid. The organic layer is separated, washed, dried, and concentrated to give ethyl 2-oxocyclopentanecarboxylate.
Experimental Protocol (Cyanation):
The resulting ethyl 2-oxocyclopentanecarboxylate can be converted to the corresponding tosylhydrazone, which is then treated with a cyanide source to yield the nitrile.
| Reagent/Solvent | Molar Ratio/Concentration | Conditions | Yield (%) (Dieckmann) |
| Diethyl Adipate | 1 | Reflux, 2h | 75-85 |
| Sodium Ethoxide | 1.1 | ||
| Toluene | - |
Comparison:
| Feature | This compound Route | Dieckmann Condensation Route |
| Starting Material Availability | This compound may require synthesis. | Diethyl adipate is readily available and inexpensive. |
| Number of Steps | One-pot reaction to the cyano derivative. | Multi-step process (condensation followed by cyanation). |
| Reaction Conditions | Requires elevated temperatures and a toxic cyanide source. | Dieckmann condensation uses a strong base; subsequent steps vary. |
| Reagent Toxicity | Sodium cyanide is highly toxic. | Sodium ethoxide is a strong base; subsequent reagents for cyanation can be toxic. |
| Yield | Moderate yields. | Generally higher overall yield for the cyclization step. |
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic transformations, the following diagrams illustrate the key steps.
Caption: Synthesis of Methyl 1-benzyl-2-piperidinecarboxylate.
Caption: Synthesis of Methyl 2-cyanocyclopentanecarboxylate.
Conclusion
This compound serves as a valuable precursor for the synthesis of substituted piperidines and cyclopentanes. The choice between utilizing this dibromoester and alternative synthetic routes depends on several factors, including the availability and cost of starting materials, desired reaction conditions, and tolerance for specific reagents. While direct cyclization of this compound offers a more convergent approach, alternative methods like reductive amination and the Dieckmann condensation may provide milder reaction conditions and potentially higher yields. Researchers should carefully consider these trade-offs when designing their synthetic strategies.
Navigating the Analytical Landscape for Products Derived from Methyl 2,5-dibromopentanoate: A Comparative Guide
For researchers, scientists, and drug development professionals working with derivatives of Methyl 2,5-dibromopentanoate, the selection and validation of appropriate analytical methods are critical for ensuring product quality, purity, and consistency. This guide provides a comparative overview of common analytical techniques for the characterization and quantification of key product classes synthesized from this versatile starting material, including piperidines, substituted tetrahydrofurans, and cyclopropane derivatives.
This compound serves as a valuable building block in organic synthesis, particularly in the construction of various heterocyclic and carbocyclic scaffolds relevant to the pharmaceutical and agrochemical industries. The successful development and commercialization of products derived from this compound hinge on robust analytical methods to monitor reaction progress, identify impurities, and ensure the final product meets stringent quality standards. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of these derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method is dictated by the physicochemical properties of the analyte, including its polarity, volatility, thermal stability, and the presence of chromophores. The following sections provide a comparative summary of analytical techniques for major product classes derived from this compound.
Piperidine Derivatives
Piperidines are a common class of compounds synthesized from this compound. Their analysis often requires careful method selection due to their basic nature and, in some cases, lack of a strong UV chromophore.
Table 1: Comparison of Analytical Method Performance for Piperidine Derivatives
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV (with derivatization) | > 0.999 | 0.15 µg/mL[1] | 0.44 µg/mL[1] | 98.2 - 101.8%[1] | < 2% |
| GC-MS | > 0.99 | 0.002 - 0.004 µg/mL[2] | 0.008 - 0.016 µg/mL[2] | 79 - 108%[2] | < 15% |
| UHPLC-MS/MS | > 0.99 | 0.015 - 0.75 µg/kg[3] | 0.05 - 2.5 µg/kg[3] | 64.5 - 112.2%[3] | < 15% |
HPLC-UV: For piperidines lacking a UV chromophore, pre-column derivatization is a common strategy to enable UV detection. This method offers good linearity and accuracy but may have higher limits of detection compared to mass spectrometry-based methods.[1]
GC-MS: This technique is well-suited for volatile and thermally stable piperidine derivatives. It provides excellent sensitivity and selectivity, making it ideal for impurity profiling and trace analysis.[2][4]
UHPLC-MS/MS: Offering the highest sensitivity and selectivity, UHPLC-MS/MS is the method of choice for the quantitative analysis of piperidine alkaloids and their metabolites in complex matrices at very low concentrations.[3][5]
Substituted Tetrahydrofuran Derivatives
The synthesis of substituted tetrahydrofurans from this compound can be monitored and the final products analyzed using both chromatographic and spectroscopic techniques.
Table 2: Comparison of Analytical Method Performance for Substituted Tetrahydrofuran Derivatives (Representative Data)
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| GC-MS | > 0.99 | Analyte Dependent | Analyte Dependent | Not Specified | Not Specified |
| HPLC-UV | > 0.999 | Analyte Dependent | Analyte Dependent | 98 - 102% | < 2% |
| LC-MS | > 0.99 | Analyte Dependent | Analyte Dependent | Not Specified | Not Specified |
GC-MS: Suitable for volatile tetrahydrofuran derivatives, providing structural information and sensitive detection.
HPLC-UV: A versatile technique, particularly if the tetrahydrofuran derivative possesses a UV chromophore or is derivatized. It is widely used for purity assessment and content uniformity.
LC-MS: Ideal for non-volatile or thermally labile tetrahydrofuran derivatives, offering high sensitivity and the ability to analyze complex mixtures.
Cyclopropane Derivatives
The formation of cyclopropane rings from this compound leads to compounds that can be analyzed by various chromatographic methods, with chiral separations often being a key consideration.
Table 3: Comparison of Analytical Method Performance for Cyclopropane Derivatives (Representative Data)
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| Chiral HPLC-UV | > 0.998[6] | 2.54 µg/mL[6] | 7.68 µg/mL[6] | 100.28 - 102.86%[6] | < 2%[6] |
| GC-MS | > 0.99 | Analyte Dependent | Analyte Dependent | Not Specified | Not Specified |
Chiral HPLC-UV: This is a critical technique for the separation and quantification of enantiomers of cyclopropane derivatives, which is often crucial for their biological activity. The use of chiral stationary phases allows for the resolution of stereoisomers.[6]
GC-MS: Can be used for the analysis of volatile cyclopropane derivatives, providing both quantitative data and mass spectral information for structural confirmation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of piperidine derivatives.
HPLC-UV Method with Pre-Column Derivatization for Piperidine Analysis
This protocol is based on the derivatization of piperidine with 4-toluenesulfonyl chloride to introduce a UV-active moiety.[1]
-
Derivatization:
-
To 1.0 mL of the sample solution, add 1.0 mL of a borate buffer (pH 9.0).
-
Add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the solution and dilute with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a suitable buffer (e.g., 0.1% phosphoric acid in water) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
GC-MS Method for Piperidine Derivative Analysis
This protocol is suitable for the analysis of volatile piperidine derivatives.[2][4]
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane).
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
-
For compounds with active hydrogens, derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A suitable temperature gradient to separate the analytes of interest. For example, start at 100°C, ramp to 250°C.
-
Injector Temperature: 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass range appropriate for the target analytes and potential impurities.
-
-
Visualization of Workflows
Clear visualization of experimental and logical workflows is crucial for understanding and implementing analytical methods.
References
- 1. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of an UHPLC-MS/MS Method for the Determination of 32 Pyrrolizidine Alkaloids in Chinese Wild Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2,5-dibromopentanoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. Methyl 2,5-dibromopentanoate, a halogenated ester, requires careful management at the end of its lifecycle. This guide provides essential information and a step-by-step approach to its safe disposal.
Immediate Safety and Handling Considerations
This compound is classified as a hazardous substance. It is corrosive, harmful if swallowed, and causes skin and eye irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety glasses or a face shield.
-
Skin and Body Protection: Wear protective clothing and boots as required by the situation.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[2][3]
-
Wash hands and face thoroughly after handling.[4]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Waste Identification and Segregation:
-
Designate this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Collect waste in a designated, compatible, and properly sealed container. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is stored in a cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
-
Consultation and Coordination:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions on labeling, storage, and documentation required for disposal in compliance with local, state, and federal regulations.
-
-
Disposal Method:
-
The most common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[4] This ensures the complete destruction of the compound and neutralization of harmful byproducts.
-
Recycling of the chemical, if possible, is an alternative but should be assessed based on purity and feasibility.[4]
-
Important Note: Never dispose of this compound down the drain or in regular trash.[3] This can lead to environmental contamination and is a violation of regulatory standards.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 50995-48-7 | [1] |
| Molecular Formula | C6H10Br2O2 | [5][1] |
| Molecular Weight | 273.95 g/mol | [1] |
| Boiling Point | 249°C at 760 mmHg | [5] |
| Flash Point | 104.4°C | [5] |
| Storage Temperature | 2-8°C or -20°C | [1] |
| UN Number | 3265 | [1] |
| Hazard Class | 8 | [1] |
| Packing Group | II | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2,5-dibromopentanoate
Essential protocols for the safe handling, storage, and disposal of Methyl 2,5-dibromopentanoate are critical for ensuring laboratory safety and regulatory compliance. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals. By adhering to these procedures, you can minimize risks and maintain a secure research environment.
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] Due to its hazardous nature, stringent safety measures are necessary during its handling and disposal.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.
| Control Type | Requirement | Rationale |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to vapors or mists, especially when handling high concentrations or when there's a potential for aerosol generation.[2][3] |
| Safety Shower and Eyewash Station | Must be readily accessible in the immediate work area for emergency use in case of skin or eye contact. | |
| Personal Protective Equipment | Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[4][5] A face shield should be worn over goggles when there is a significant splash hazard.[4][6] |
| Skin and Body Protection | A chemical-resistant lab coat or apron is required to protect against splashes.[4] Closed-toe shoes and long pants are mandatory.[3][6][7] | |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves should be considered.[4][6] Always consult the glove manufacturer's resistance guide for specific chemicals. | |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of exceeding exposure limits, a respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure is crucial for minimizing the risk of exposure and accidents.
1. Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Put on all required PPE as detailed in the table above.
2. Handling and Use:
-
Conduct all work with this compound inside a certified chemical fume hood.[3]
-
Use chemical-resistant containers and ensure they are properly sealed to prevent leaks.[2]
-
When transferring the chemical, do so carefully to avoid splashing.
-
Always add the corrosive agent to the diluent slowly; never the other way around, to prevent a violent reaction.[2][3][7]
3. Temporary Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials such as strong bases and oxidizing agents.
-
Ensure containers are clearly labeled with the chemical name and associated hazards.
4. Spill Management:
-
In the event of a small spill within the fume hood, use an inert absorbent material (such as sand or vermiculite) to contain it.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Contaminated absorbent material and cleaning supplies must be disposed of as hazardous waste.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations. As a halogenated organic compound, it requires special disposal procedures.
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[8] This is crucial for proper disposal and can impact disposal costs.
-
Waste Containers: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[8] The container should be kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Request: Once the container is full, follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.
Below is a workflow diagram illustrating the safe handling process for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 50995-48-7 [sigmaaldrich.com]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
